XEN907
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1'-pentylspiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-3-6-9-22-16-8-5-4-7-14(16)21(20(22)23)12-24-17-11-19-18(10-15(17)21)25-13-26-19/h4-5,7-8,10-11H,2-3,6,9,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMRUZIIERITEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C3(C1=O)COC4=CC5=C(C=C34)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7 has emerged as a critical, genetically validated target for the development of novel analgesics. Its pivotal role in human pain perception is underscored by the profound phenotypes associated with mutations in its encoding gene, SCN9A. Individuals with gain-of-function mutations experience debilitating pain syndromes, while those with loss-of-function mutations exhibit a congenital insensitivity to pain. XEN907, a novel spirooxindole compound, is a potent and selective inhibitor of NaV1.7, representing a promising therapeutic candidate for the treatment of a variety of pain states. This technical guide provides a comprehensive overview of the mechanism of action of this compound on NaV1.7, detailing its binding characteristics, electrophysiological effects, and preclinical efficacy.
Core Mechanism of Action: State-Dependent Pore Blockade
This compound exerts its inhibitory effect on NaV1.7 through a state-dependent blockade of the channel's pore. This mechanism is characterized by a significantly higher affinity for the inactivated states of the channel compared to the resting state. This property is crucial for its therapeutic potential, as it allows for preferential targeting of hyperexcitable neurons, which are characteristic of chronic pain states, while sparing normally functioning neurons.
Cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for this state-dependent inhibition. This compound binds within the central cavity of the NaV1.7 pore, a site accessible to pore blockers. Its binding induces a conformational change in the DIV-S6 helix, causing a transition from an α-helix to a π-helix. This structural rearrangement effectively tightens the fast inactivation gate of the channel, stabilizing it in a non-conducting, inactivated state.
Quantitative Analysis of this compound's Potency and Electrophysiological Effects
The interaction of this compound with the NaV1.7 channel has been extensively characterized using electrophysiological techniques, primarily whole-cell patch-clamp recordings. The following tables summarize the key quantitative data regarding its potency and effects on channel kinetics.
| Parameter | Value | Holding Potential | Reference |
| IC50 | 3 nM | - | [1] |
| IC50 (Inactivated State) | 0.034 µM | -80 mV | |
| IC50 (Resting State) | 1.1 µM | -120 mV |
| Electrophysiological Parameter | Effect of this compound (100 nM) | Reference |
| Voltage-Dependence of Fast Inactivation | Hyperpolarizing shift | |
| Recovery from Fast Inactivation | Slowed |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
The electrophysiological data for this compound were obtained using standard whole-cell patch-clamp techniques on HEK293 cells stably expressing human NaV1.7.
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently or stably transfected with plasmids encoding the human NaV1.7 α-subunit and auxiliary β1- and β2-subunits using standard transfection reagents.
Electrophysiological Recordings:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
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Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
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Recording Equipment: Recordings are performed using an patch-clamp amplifier and digitizer. Data are acquired and analyzed using specialized software.
-
Voltage Protocols:
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State-dependent Inhibition: To determine the IC50 for the resting and inactivated states, cells are held at -120 mV (favoring the resting state) or -80 mV (increasing the population of inactivated channels) before a depolarizing pulse to elicit sodium currents.
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Voltage-Dependence of Fast Inactivation: A series of prepulses to various potentials are applied before a test pulse to assess the voltage at which half of the channels are inactivated (V1/2 of inactivation).
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Recovery from Inactivation: A two-pulse protocol is used where a conditioning pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied to measure the extent of recovery.
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Cryo-Electron Microscopy
The high-resolution structure of the human NaV1.7/β1/β2 complex bound to this compound was determined using single-particle cryo-EM.
Sample Preparation: The NaV1.7 protein complex is purified and concentrated. This compound is added to the purified protein at a concentration several-fold higher than its IC50 to ensure saturation of the binding site. The complex is then applied to cryo-EM grids, which are rapidly frozen in liquid ethane.
Data Collection and Processing: Cryo-EM data is collected on a high-end transmission electron microscope equipped with a direct electron detector. A large dataset of particle images is collected and processed using specialized software to reconstruct the 3D structure of the complex at near-atomic resolution.
Visualizing the Mechanism and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound preferentially binds to and stabilizes the inactivated state of the NaV1.7 channel.
Electrophysiology Experimental Workflow
Caption: Workflow for characterizing this compound's effects on NaV1.7 using patch-clamp electrophysiology.
Cryo-EM Structural Determination Workflow
Caption: Workflow for determining the structure of the NaV1.7-XEN907 complex via cryo-EM.
Preclinical Efficacy in Pain Models
While specific quantitative data for this compound in preclinical pain models is not extensively published in the public domain, its development is predicated on the well-established role of NaV1.7 in pain signaling. The potent and selective nature of this compound for NaV1.7 suggests it would be efficacious in animal models of inflammatory and neuropathic pain where NaV1.7 expression and activity are upregulated. Commonly used models to test the efficacy of NaV1.7 inhibitors include:
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Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain: Injection of CFA into the paw of a rodent induces a localized inflammation, resulting in thermal and mechanical hypersensitivity.
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Spared Nerve Injury (SNL) Model of Neuropathic Pain: Ligation of two of the three terminal branches of the sciatic nerve produces long-lasting mechanical allodynia and thermal hyperalgesia.
Conclusion
This compound is a potent, state-dependent inhibitor of the NaV1.7 sodium channel. Its mechanism of action, involving the stabilization of the inactivated state through binding to a site within the channel pore, has been elucidated through detailed electrophysiological and structural studies. This mode of action provides a strong rationale for its development as a novel analgesic with a potentially favorable side-effect profile. Further disclosure of its selectivity against other NaV subtypes and comprehensive data from preclinical pain models will be critical in fully defining its therapeutic potential for the treatment of a broad range of pain conditions.
References
The Discovery and Synthesis of XEN907: A Technical Whitepaper on a Potent and Selective NaV1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological profile of XEN907, a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7. This compound emerged from a focused drug discovery campaign targeting NaV1.7, a genetically validated target for the treatment of pain. This whitepaper details the key preclinical data for this compound, including its in vitro potency, selectivity, and pharmacokinetic properties. Furthermore, detailed experimental methodologies are provided for the key assays used to characterize this compound, and its discovery workflow and mechanism of action are visually represented through diagrams.
Introduction
The voltage-gated sodium channel NaV1.7 is a critical component in the transmission of pain signals.[1][2] It is preferentially expressed in peripheral nociceptive neurons and plays a key role in setting the threshold for action potential generation.[1][3] Human genetic studies have provided compelling evidence for the central role of NaV1.7 in pain perception; loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, result in a congenital insensitivity to pain, while gain-of-function mutations are associated with debilitating pain syndromes.[1][2][4] These findings have established NaV1.7 as a high-priority target for the development of novel analgesics.
This compound is a novel spirooxindole compound that potently and selectively blocks the NaV1.7 channel.[5] Its discovery represents a significant advancement in the pursuit of non-opioid pain therapeutics. This whitepaper serves as a technical guide to the discovery, synthesis, and preclinical characterization of this compound.
The Discovery of this compound
The journey to identify this compound began with a high-throughput screening (HTS) campaign that identified an initial oxindole hit, compound 2a.[5] While this initial compound demonstrated activity against NaV1.7, it also possessed undesirable structural features. The subsequent lead optimization process focused on improving potency and drug-like properties.
A key strategy in the evolution of the lead series was scaffold rigidification. This approach led to the design and synthesis of a novel spirooxindole core, which ultimately yielded this compound.[5] This structural modification resulted in a significant enhancement of potency against the NaV1.7 channel.
Synthesis of this compound
While the specific, detailed synthesis of this compound is proprietary, a representative synthetic route can be proposed based on published methods for preparing structurally related spiro-oxindole compounds.[6] The synthesis of the spiro[dihydrofuran-3,3'-oxindole] core is a key feature of this class of molecules. A plausible synthetic approach is outlined below.
Representative Synthetic Scheme:
The synthesis would likely commence with a substituted oxindole, which is then functionalized at the 3-position. A key step would involve the construction of the spirocyclic dihydrofuran ring. This could potentially be achieved through a variety of methods, including but not limited to, a tandem reaction of an appropriate oxindole precursor with an aldehyde in a suitable solvent system. The final steps would involve the introduction of the N-pentyl group and any other necessary modifications to arrive at the final this compound structure.
Step 1: Preparation of a functionalized 3-substituted oxindole. Step 2: Cyclization to form the spiro[dihydrofuran-3,3'-oxindole] core. Step 3: N-alkylation to introduce the pentyl group. Step 4: Final modifications and purification.
This synthetic strategy allows for the modular construction of the molecule, enabling the exploration of structure-activity relationships by varying the substituents on both the oxindole and the dihydrofuran rings.
Mechanism of Action and In Vitro Profile
This compound is a potent blocker of the human NaV1.7 channel with an IC50 of 3 nM.[7] It exhibits a state-dependent inhibition, showing a higher affinity for the inactivated state of the channel.[8] This property is crucial for its therapeutic potential, as it allows for preferential targeting of rapidly firing neurons, which are characteristic of pain states.
Signaling Pathway
The sensation of pain is initiated by noxious stimuli that activate nociceptors, specialized sensory neurons. This activation leads to the opening of ion channels, including NaV1.7, causing a depolarization of the neuronal membrane. If this depolarization reaches the threshold, an action potential is generated and propagated along the axon to the central nervous system, where it is perceived as pain. By blocking NaV1.7, this compound effectively raises the threshold for action potential firing in nociceptors, thereby inhibiting the transmission of pain signals.
Quantitative In Vitro Data
The following tables summarize the key in vitro pharmacological and pharmacokinetic data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Human NaV1.7 | [¹⁴C]guanidinium influx | HEK293 | 3 | [7] |
Table 2: In Vitro Selectivity and Off-Target Profile of this compound
| Target/Assay | Result | Reference |
| Broad panel of 63 receptors and transporters | No significant activity at 10 µM | |
| CYP3A4 (recombinant human enzyme) | Inhibition observed | [7] |
Table 3: In Vitro ADME Profile of this compound
| Parameter | Species | Result | Reference |
| Cytotoxicity (% viable cells after 16h) | HepG2 | >99% | [7] |
| Hepatocyte Stability (% remaining after 2h) | Rat | 21% | [7] |
| Human | 34% | [7] | |
| Dog | 46% | [7] |
Preclinical In Vivo Profile
The in vivo properties of this compound have been evaluated in rats to assess its pharmacokinetic profile and potential for efficacy in pain models.
Pharmacokinetics in Rats
Following oral and intravenous administration in rats, this compound demonstrated moderate bioavailability and rapid clearance.
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | AUClast (h·ng/mL) | T½ (h) | Plasma Clearance (L/h/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Reference |
| Oral (p.o.) | 10 | 35 | 143 | - | - | - | 13 | [7] |
| Intravenous (i.v.) | 3 | - | - | 2.6 | 9.4 | 35.0 | - | [7] |
Experimental Protocols
In Vitro Potency Assay: [¹⁴C]guanidinium Influx Assay
This assay measures the influx of radiolabeled guanidinium through open sodium channels as an indicator of channel activity.
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Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human NaV1.7 channels are cultured in appropriate media and conditions.
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Assay Procedure:
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Cells are seeded in 96-well plates and grown to confluence.
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The cells are washed with a low-sodium buffer.
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Cells are pre-incubated with varying concentrations of this compound or vehicle control.
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Sodium channels are opened using a depolarizing agent (e.g., veratridine).
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[¹⁴C]guanidinium is added, and the influx is allowed to proceed for a defined period.
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The influx is terminated by washing with a cold stop buffer.
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Cells are lysed, and the amount of intracellular [¹⁴C]guanidinium is quantified using a scintillation counter.
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Data Analysis: The percentage of inhibition of guanidinium influx is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.
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Animals: Male Sprague-Dawley rats are used for the study.
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Dosing:
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Intravenous (i.v.): this compound is formulated in a suitable vehicle and administered as a single bolus dose into the tail vein.
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Oral (p.o.): this compound is formulated in a suitable vehicle and administered by oral gavage.
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Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points post-dosing.
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Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
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Bioanalysis: The concentration of this compound in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
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Data Analysis: Pharmacokinetic parameters (Cmax, AUClast, T½, Clearance, Volume of Distribution, and Bioavailability) are calculated using non-compartmental analysis software.
Conclusion
This compound is a potent and selective spirooxindole-based inhibitor of NaV1.7 that was discovered through a rational drug design approach involving scaffold rigidification. Its promising in vitro profile, characterized by nanomolar potency and a clean off-target profile, coupled with in vivo pharmacokinetic data, establishes it as a valuable lead compound for the development of novel non-opioid analgesics. The detailed experimental methodologies provided herein offer a framework for the continued investigation and characterization of this compound and other NaV1.7 inhibitors. Further preclinical studies are warranted to fully elucidate the therapeutic potential of this compound in various pain models.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Discovery of this compound, a spirooxindole blocker of NaV1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US8742109B2 - Synthetic methods for spiro-oxindole compounds - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Role of XEN907 in Pain Pathways: A Technical Guide to NaV1.7 Target Validation
In-depth analysis of the potent and selective NaV1.7 blocker, XEN907, reveals a promising, albeit complex, avenue for the development of novel analgesics. This technical guide synthesizes the available preclinical and structural data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's target validation in the context of pain signaling.
Initial Clarification: This guide focuses on the validation of this compound as a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. While the initial inquiry for this report mentioned NaV1.6, extensive review of the scientific literature confirms that the primary and validated target of this compound is NaV1.7, a channel with a well-established role in human pain perception.
Executive Summary
This compound is a novel, spirooxindole-based small molecule that has demonstrated high-affinity, state-dependent blockade of the human NaV1.7 channel, a genetically validated target for pain. Preclinical evidence supports its potential as an analgesic, although the translation of NaV1.7 inhibitors to clinical efficacy has been a notable challenge for the field. This document provides a detailed examination of the experimental data validating this compound's mechanism of action, its activity in preclinical models of pain, and the underlying signaling pathways.
This compound: In Vitro Characterization and Potency
This compound has been rigorously characterized in vitro to establish its potency and selectivity for the NaV1.7 channel. Electrophysiological assays have been central to this validation, providing quantitative measures of the compound's inhibitory activity.
Table 1: In Vitro Potency of this compound on Human NaV1.7
| Parameter | Value | Assay Type | Cell Line | Holding Potential | Reference |
| IC₅₀ | 3 nM | Guanidinium Influx | HEK293 | Not Specified | [1] |
| IC₅₀ (Resting State) | >10 µM | Patch Clamp | HEK293 | -120 mV | [2] |
| IC₅₀ (Inactivated State) | ~10 nM | Patch Clamp | HEK293 | -80 mV | [2] |
Experimental Protocols
Electrophysiological Assessment of NaV1.7 Inhibition
Objective: To determine the potency and state-dependence of this compound on human NaV1.7 channels.
Methodology:
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Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human SCN9A gene (encoding NaV1.7) and auxiliary β1 and β2 subunits.
-
Technique: Whole-cell patch-clamp electrophysiology.
-
Protocol:
-
Cells are cultured under standard conditions and prepared for electrophysiological recording.
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Glass micropipettes with a resistance of 2-4 MΩ are used to form a giga-seal with the cell membrane.
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The membrane is ruptured to achieve the whole-cell configuration.
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Voltage protocols are applied to elicit NaV1.7 currents. To assess state-dependence, the holding potential is varied. A holding potential of -120 mV favors the resting state of the channel, while a holding potential of -80 mV increases the proportion of channels in the inactivated state.
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This compound is perfused at various concentrations, and the resulting inhibition of the sodium current is measured.
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Dose-response curves are generated by plotting the percentage of current inhibition against the concentration of this compound to calculate the IC₅₀ value for each channel state.[2]
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NaV1.7 Signaling in Pain Pathways
The NaV1.7 channel is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. It plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.
Preclinical Validation in Pain Models
The analgesic potential of this compound has been evaluated in rodent models of inflammatory and neuropathic pain. These models aim to replicate key aspects of human pain conditions and are essential for preclinical target validation.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
Objective: To assess the efficacy of this compound in a model of persistent inflammatory pain.
Methodology:
-
Model: Intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of rodents induces a localized and sustained inflammation, characterized by thermal hyperalgesia and mechanical allodynia.[3]
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Drug Administration: this compound is typically administered systemically (e.g., orally or intraperitoneally) at various doses.
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Behavioral Assessment:
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Thermal Hyperalgesia: Measured using a plantar test apparatus, where a radiant heat source is applied to the paw, and the latency to paw withdrawal is recorded. A shorter withdrawal latency in the CFA-injected paw compared to the contralateral paw indicates hyperalgesia.
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Mechanical Allodynia: Assessed using von Frey filaments of varying calibrated forces applied to the plantar surface of the paw. The paw withdrawal threshold is determined as the force at which the animal withdraws its paw. A lower withdrawal threshold indicates allodynia.
-
-
Data Analysis: The effect of this compound is quantified as the reversal of hyperalgesia or allodynia, often expressed as a percentage of the maximal possible effect.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
Objective: To evaluate the efficacy of this compound in a model of nerve injury-induced neuropathic pain.
Methodology:
-
Model: The Chronic Constriction Injury (CCI) model involves loosely ligating the sciatic nerve of a rodent, leading to the development of neuropathic pain symptoms, including mechanical allodynia and thermal hyperalgesia, in the ipsilateral paw.[4][5]
-
Drug Administration and Behavioral Assessment: Similar to the CFA model, this compound is administered systemically, and its effect on mechanical and thermal hypersensitivity is measured.
Clinical Development and Future Directions
While specific clinical trial data for this compound is not extensively published in the peer-reviewed literature, the broader landscape of NaV1.7 inhibitors in clinical development has faced challenges. A key hurdle has been the translation of robust preclinical efficacy into significant pain relief in human patients. This discrepancy may be due to a variety of factors, including the complexity of human pain conditions, the specific patient populations studied, and the pharmacokinetic and pharmacodynamic properties of the compounds.
Future research and development efforts for this compound and other NaV1.7 inhibitors will likely focus on:
-
Patient Stratification: Identifying patient populations with specific genetic markers or pain phenotypes that are more likely to respond to NaV1.7 blockade.
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Combination Therapies: Exploring the synergistic effects of NaV1.7 inhibitors with other classes of analgesics.
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Optimizing Drug Delivery: Developing formulations that ensure adequate drug concentrations at the target site in the peripheral nervous system.
Conclusion
This compound is a potent and selective inhibitor of NaV1.7 that has shown promise in preclinical models of pain. The validation of its target engagement and mechanism of action is well-supported by in vitro electrophysiological and structural studies. While the clinical development of NaV1.7 inhibitors has been challenging, the strong genetic validation of this target continues to make it a high-priority area for the development of novel, non-opioid analgesics. The continued investigation of compounds like this compound is crucial for advancing our understanding of pain and for the ultimate goal of providing better treatments for patients suffering from chronic pain.
References
- 1. Discovery of this compound, a spirooxindole blocker of NaV1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 4. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emodin alleviates chronic constriction injury-induced neuropathic pain and inflammation via modulating PPAR-gamma pathway | PLOS One [journals.plos.org]
XEN907: An In-Depth Technical Guide to its Electrophysiological Effects on Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
XEN907 is a potent, selective, and state-dependent blocker of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on sodium channels, compiling quantitative data from key studies, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Core Electrophysiological Properties of this compound
This compound exhibits a strong preference for the inactivated state of the NaV1.7 channel, a characteristic that contributes to its potency and potential for a favorable therapeutic window. Its effects have been primarily characterized using whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing various human sodium channel subtypes.
Quantitative Data Summary
The following tables summarize the inhibitory potency and electrophysiological effects of this compound on different voltage-gated sodium channel subtypes.
| Channel Subtype | IC50 (nM) | Holding Potential (mV) | Notes |
| hNaV1.7 | 3 | Not specified | Potent inhibition of the primary target.[1] |
| ~10 | -120 | State-dependent inhibition, lower potency at hyperpolarized potentials. | |
| ~0.1 | -80 | State-dependent inhibition, higher potency at depolarized potentials, reflecting preferential binding to the inactivated state. | |
| hNaV1.1 | 1996 | Not specified | Significantly lower potency compared to NaV1.7. |
| hNaV1.5 | >30,000 | Not specified | Demonstrates high selectivity against the cardiac sodium channel. |
Table 1: Inhibitory Potency (IC50) of this compound on various human NaV channel subtypes.
| Parameter | Channel Subtype | Effect of this compound | Quantitative Change |
| Voltage-Dependence of Fast Inactivation (V1/2) | hNaV1.7 | Hyperpolarizing shift | -12.8 mV shift with 100 nM this compound |
| Recovery from Fast Inactivation (τ) | hNaV1.7 | Slowed recovery | Time constant is significantly increased in the presence of this compound. |
Table 2: Electrophysiological effects of this compound on hNaV1.7 channel gating properties.
Mechanism of Action: State-Dependent Blockade
The primary mechanism of action of this compound is a state-dependent blockade of the NaV1.7 channel, with a strong preference for the inactivated state over the resting state. This is a key feature for many neurologically active sodium channel blockers, as it allows for targeted inhibition of channels in rapidly firing neurons (which spend more time in the inactivated state), such as those involved in pain signaling, while having less effect on normally active neurons.
The significant difference in IC50 values at different holding potentials provides strong evidence for this mechanism. At a more depolarized holding potential (-80 mV), where a larger fraction of channels are in the inactivated state, this compound is approximately 100-fold more potent than at a hyperpolarized potential (-120 mV), where most channels are in the resting state.
Furthermore, this compound binding to the NaV1.7 channel induces a significant hyperpolarizing shift in the voltage-dependence of fast inactivation. This means that at any given membrane potential, a larger proportion of channels will be in the inactivated, drug-susceptible state in the presence of this compound. This effect further enhances its inhibitory activity. The compound also slows the recovery from fast inactivation, prolonging the refractory period of the channel and thereby reducing neuronal excitability.
Caption: Mechanism of state-dependent blockade of NaV1.7 by this compound.
Experimental Protocols
The following sections detail the methodologies used in the electrophysiological characterization of this compound.
Cell Culture and Transfection
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Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their robust growth and high transfection efficiency.
-
Stable Expression: For consistent and reproducible results, HEK293 cells are stably transfected with the cDNA encoding the desired human sodium channel α-subunit (e.g., SCN9A for NaV1.7) and auxiliary β-subunits (e.g., β1 and β2). The inclusion of β-subunits is crucial as they modulate the expression and gating properties of the α-subunit, bringing them closer to the native channel behavior.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain the stable expression of the channel subunits. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp is the gold-standard technique for recording ionic currents through voltage-gated sodium channels.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolality is adjusted to ~310 mOsm with sucrose. Cesium and fluoride are used to block potassium and calcium channels, respectively, isolating the sodium currents.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolality is adjusted to ~320 mOsm with sucrose.
-
-
Recording Equipment: Recordings are performed using a patch-clamp amplifier, a data acquisition system, and a microscope. Borosilicate glass pipettes with a resistance of 1-3 MΩ are used to form a high-resistance (>1 GΩ) seal with the cell membrane.
-
Data Acquisition and Analysis: Data is typically acquired at a sampling rate of 20-50 kHz and filtered at 5-10 kHz. Data analysis is performed using specialized software (e.g., pCLAMP, PatchMaster).
Voltage-Clamp Protocols
Specific voltage-clamp protocols are employed to investigate the different electrophysiological properties of the sodium channels and the effects of this compound.
Caption: A typical experimental workflow for characterizing this compound.
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IC50 Determination (State-Dependence):
-
The cell is held at a specific holding potential, either hyperpolarized (e.g., -120 mV, favoring the resting state) or depolarized (e.g., -80 mV, favoring the inactivated state).
-
A brief depolarizing test pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current.
-
Increasing concentrations of this compound are perfused onto the cell, and the peak sodium current is measured at each concentration.
-
The concentration-response curve is fitted with the Hill equation to determine the IC50 value at each holding potential.
-
-
Voltage-Dependence of Fast Inactivation:
-
The cell is held at a hyperpolarized potential (e.g., -120 mV).
-
A series of 500 ms conditioning pre-pulses are applied, ranging from -120 mV to 0 mV in 10 mV increments.
-
Immediately following each pre-pulse, a test pulse to 0 mV is applied to measure the fraction of available channels.
-
The normalized peak current during the test pulse is plotted against the pre-pulse potential, and the data are fitted with a Boltzmann function to determine the half-inactivation potential (V1/2).
-
This protocol is repeated in the absence and presence of this compound to determine the shift in V1/2.
-
-
Recovery from Fast Inactivation:
-
A two-pulse protocol is used. The cell is held at a hyperpolarized potential (e.g., -120 mV).
-
A depolarizing pre-pulse (e.g., to 0 mV for 20 ms) is applied to inactivate the channels.
-
The membrane is then repolarized to the holding potential for a variable recovery interval.
-
A second test pulse to 0 mV is applied, and the peak current is measured.
-
The ratio of the test pulse current to the pre-pulse current is plotted against the recovery interval, and the data are fitted with an exponential function to determine the time constant (τ) of recovery.
-
This protocol is performed in the absence and presence of this compound to assess its effect on the rate of recovery.
-
Logical Relationship of this compound's Selectivity
This compound demonstrates significant selectivity for the NaV1.7 subtype over other sodium channel isoforms, particularly the cardiac NaV1.5 channel. This selectivity is a critical aspect of its potential safety profile, as off-target block of NaV1.5 can lead to cardiovascular side effects.
Caption: Selectivity profile of this compound for different NaV channel subtypes.
Conclusion
This compound is a potent and selective blocker of the NaV1.7 sodium channel with a well-defined state-dependent mechanism of action. Its preferential binding to the inactivated state, coupled with its ability to shift the voltage-dependence of fast inactivation and slow the recovery from inactivation, provides a strong rationale for its development as a therapeutic agent for pain. The detailed electrophysiological characterization and the methodologies described in this guide offer a comprehensive resource for researchers and drug development professionals working on sodium channel modulators. Further investigation into its effects on a broader range of NaV subtypes and its impact on neuronal firing patterns will continue to refine our understanding of this promising molecule.
References
In Vitro Characterization of XEN907: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XEN907 is a potent and selective small molecule blocker of the voltage-gated sodium channel NaV1.7.[1][2] This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain. This compound, a spirooxindole derivative, was identified through a high-throughput screening campaign and subsequent lead optimization.[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating important concepts with diagrams.
Data Presentation
Table 1: Potency of this compound against human NaV1.7
| Parameter | Value | Cell Line | Assay Type |
| IC50 | 3 nM | HEK293 cells | Whole-cell patch clamp |
Data sourced from multiple references.[1][2]
Table 2: State-Dependent Inhibition of NaV1.7 by this compound
| Holding Potential | IC50 | Fold Difference |
| -120 mV (Resting State) | ~1 µM | >300-fold |
| -80 mV (Inactivated State) | 3 nM |
This data indicates that this compound preferentially binds to and blocks the inactivated state of the NaV1.7 channel.
Table 3: In Vitro ADME & Safety Pharmacology Profile of this compound
| Assay | Species | Result |
| Hepatocyte Stability (% remaining after 2h) | Rat | 21% |
| Human | 34% | |
| Dog | 46% | |
| Cytotoxicity (HepG2 cells, % viable after 16h) | Human | >99% |
| CYP450 Inhibition | Human | Inhibition of CYP3A4 observed |
| Broad Panel Selectivity (63 receptors & transporters) | Various | No significant activity at 10 µM |
This table summarizes the available ADME (Absorption, Distribution, Metabolism, and Excretion) and safety pharmacology data for this compound.[2]
Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp
This protocol describes the methodology for assessing the potency and mechanism of action of this compound on NaV1.7 channels heterologously expressed in HEK293 cells.
a. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are transiently transfected with cDNA encoding the human NaV1.7 α-subunit and auxiliary β1 and β2 subunits using a suitable transfection reagent (e.g., Lipofectamine).
-
A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells for recording.
-
Recordings are typically performed 24-48 hours post-transfection.
b. Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
The internal pipette solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.
-
Data is acquired using a patch-clamp amplifier and appropriate software.
c. Voltage Protocols:
-
IC50 Determination (Inactivated State): Cells are held at a potential of -80 mV. NaV1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms. The IC50 is determined by applying increasing concentrations of this compound and fitting the concentration-response data to a Hill equation.
-
IC50 Determination (Resting State): Cells are held at a potential of -120 mV to ensure most channels are in the resting state. Currents are elicited by a brief (20 ms) depolarization to 0 mV.
-
Voltage-Dependence of Fast Inactivation: A pre-pulse of varying voltages is applied for 500 ms, followed by a test pulse to 0 mV to measure the fraction of available channels.
-
Recovery from Fast Inactivation: A two-pulse protocol is used. A depolarizing pulse inactivates the channels, followed by a variable recovery interval at a hyperpolarized potential before a second test pulse is applied.
In Vitro ADME Assays
a. Hepatocyte Stability:
-
Cryopreserved hepatocytes from different species (rat, human, dog) are incubated with this compound at a final concentration of 1 µM.
-
Samples are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is quenched with acetonitrile, and the samples are centrifuged.
-
The concentration of this compound in the supernatant is quantified by LC-MS/MS.
-
The percentage of the parent compound remaining over time is calculated.
b. Cytotoxicity Assay:
-
HepG2 cells are seeded in 96-well plates and incubated for 24 hours.
-
Cells are then treated with various concentrations of this compound for 16 hours.
-
Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
c. CYP450 Inhibition Assay:
-
Recombinant human CYP450 enzymes (e.g., CYP3A4) are incubated with a fluorescent or probe substrate and varying concentrations of this compound.
-
The rate of metabolite formation is measured, and the IC50 value for inhibition is determined.
d. Broad Panel Selectivity Screening:
-
This compound is tested at a concentration of 10 µM in a panel of binding and functional assays for a wide range of receptors, ion channels, and transporters (e.g., a CEREP panel).
-
The percentage of inhibition or stimulation is determined for each target to identify potential off-target activities.
Mandatory Visualizations
References
The Preclinical Pharmacodynamics of XEN907: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
XEN907 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] Identified through a high-throughput screening campaign followed by a scaffold rigidification strategy, this compound emerged as a promising lead compound from a series of spirooxindole analogues for the potential treatment of pain.[1] Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical for the initiation and propagation of action potentials in nociceptive neurons. Genetic studies in humans have validated NaV1.7 as a key target for analgesic drug development. This technical guide provides a comprehensive overview of the available preclinical pharmacodynamic data for this compound.
Core Pharmacodynamic Properties
The primary mechanism of action of this compound is the blockade of the NaV1.7 ion channel.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Species | Reference |
| hNaV1.7 | Electrophysiology | 3 nM | Human | [1] |
Preclinical Efficacy in Pain Models
While the discovery of this compound was driven by its potential as an analgesic, specific in vivo efficacy data from preclinical pain models is not extensively available in the public domain. The following sections outline the standard experimental protocols for common preclinical pain models that would be utilized to evaluate a compound like this compound.
Formalin-Induced Inflammatory Pain Model
This model assesses a compound's ability to reduce nociceptive behaviors following the injection of formalin into the paw of a rodent, which induces a biphasic pain response.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Acclimatization: Animals are habituated to the testing environment and handling procedures for several days prior to the experiment.
-
Drug Administration: this compound would be formulated in an appropriate vehicle and administered via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group is also included.
-
Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately following formalin injection, the animal is placed in an observation chamber. Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are recorded for a set period, typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
-
Data Analysis: The total time spent in nociceptive behaviors is quantified for each phase. The efficacy of this compound would be determined by a dose-dependent reduction in these behaviors compared to the vehicle-treated group.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is used to evaluate the efficacy of compounds in a model of peripheral nerve injury-induced neuropathic pain.
-
Animals: Male Sprague-Dawley rats are frequently used for this model.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed, and loose ligatures are placed around it, causing a partial nerve constriction. Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
Post-Operative Recovery: Animals are allowed to recover from surgery for a period of several days to weeks, during which neuropathic pain behaviors develop.
-
Drug Administration: this compound, formulated in a suitable vehicle, would be administered to the animals at various doses.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) applied to the hind paw. The latency to paw withdrawal is recorded.
-
-
Data Analysis: The effect of this compound would be evaluated by its ability to reverse the established mechanical allodynia (increase in paw withdrawal threshold) and thermal hyperalgesia (increase in paw withdrawal latency) in a dose-dependent manner compared to vehicle-treated animals.
Ion Channel Selectivity
A critical aspect of the pharmacodynamic profile of an ion channel blocker is its selectivity. While this compound is reported as a selective NaV1.7 inhibitor, a comprehensive selectivity profile against other sodium channel subtypes and a broader panel of ion channels is not publicly available. Such a profile is essential to predict potential off-target effects.
-
Cell Lines: Stably transfected cell lines expressing the desired human ion channel subtypes (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.8, hERG) are used.
-
Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the ionic currents through the specific channels.
-
Compound Application: this compound is applied to the cells at a range of concentrations.
-
Data Acquisition and Analysis: The effect of this compound on the channel's current is measured, and the concentration-response curve is generated to determine the IC50 value for each channel subtype. Selectivity is determined by comparing the IC50 for NaV1.7 to the IC50 values for other channels.
Signaling Pathways and Experimental Workflows
Signaling Pathway of NaV1.7 in Nociception
The following diagram illustrates the general role of the NaV1.7 channel in the nociceptive signaling pathway. This compound, by blocking this channel, is hypothesized to interrupt the transmission of pain signals.
Caption: Hypothesized mechanism of this compound in the nociceptive pathway.
Experimental Workflow for Preclinical Evaluation
The diagram below outlines a typical workflow for the preclinical pharmacodynamic evaluation of a novel analgesic compound like this compound.
Caption: A typical preclinical evaluation workflow for a novel analgesic.
Conclusion
This compound is a potent inhibitor of the NaV1.7 channel that was identified as a promising lead compound for the development of novel analgesics. While its initial in vitro characterization is strong, a comprehensive public dataset on its in vivo efficacy in various preclinical pain models and its broader ion channel selectivity profile is currently lacking. The experimental protocols and workflows described herein represent the standard methodologies that would be employed to fully characterize the preclinical pharmacodynamics of this compound and support its potential advancement as a clinical candidate for the treatment of pain. Further research and publication of these key data points are necessary to fully elucidate the therapeutic potential of this compound.
References
This technical guide provides a detailed overview of the selectivity profile of XEN907, a voltage-gated sodium (NaV) channel blocker. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the compound's activity against various NaV channel subtypes. This document summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of experimental workflows and selectivity profiles.
Introduction to this compound
This compound is a spirooxindole compound developed by Xenon Pharmaceuticals.[1] It was initially identified as a potent blocker of the NaV1.7 sodium channel, a key target in pain signaling pathways.[1][2] The development of selective NaV channel blockers is a significant area of interest in the pharmaceutical industry due to the potential for treating a variety of neurological disorders, including pain and epilepsy, with improved side-effect profiles compared to non-selective agents.
It is important to note that while initial publications focused on this compound as a NaV1.7 inhibitor, a closely related compound, NBI-921352 (also known as XEN901), has been described in more recent literature as a potent and selective NaV1.6 inhibitor.[3][4] For the purpose of providing a comprehensive overview for researchers, this guide will present the available data for both compounds.
Quantitative Selectivity Profile
The inhibitory activity of this compound and NBI-921352 has been quantified against a panel of human NaV channel subtypes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to block 50% of the sodium current, are summarized in the tables below.
This compound Selectivity Profile
This compound was originally characterized as a highly potent inhibitor of the human NaV1.7 channel.
| Channel Subtype | IC50 (nM) |
| hNaV1.7 | 3 |
Data sourced from MedChemExpress and AdooQ Bioscience.[2][5]
NBI-921352 (XEN901) Selectivity Profile
NBI-921352, a compound developed from the same chemical series as this compound, shows a distinct selectivity profile, with high potency for the NaV1.6 channel.
| Channel Subtype | IC50 (µM) | Selectivity Ratio (vs. NaV1.6) |
| hNaV1.1 | 38.5 | 756-fold |
| hNaV1.2 | 6.8 | 134-fold |
| hNaV1.3 | >30 | >583-fold |
| hNaV1.4 | >30 | >583-fold |
| hNaV1.5 | >30 | >583-fold |
| hNaV1.6 | 0.051 | 1-fold |
| hNaV1.7 | 14.1 | 276-fold |
Data sourced from Anderson et al., 2022 (eLife).[3][4] The IC50 values for subtypes other than NaV1.6 have been calculated based on the provided selectivity ratios.
Experimental Methodologies
The determination of the selectivity profile of compounds like this compound and NBI-921352 relies on robust and precise experimental techniques. The primary method used is whole-cell patch-clamp electrophysiology.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for characterizing the activity of ion channel modulators. It allows for the direct measurement of ion currents across the cell membrane of a single cell.
Experimental Workflow:
Caption: Experimental workflow for determining NaV channel inhibitor potency.
Protocol Details:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used. These cells do not endogenously express significant levels of NaV channels, making them an ideal background for stably expressing a single human NaV channel subtype (e.g., hNaV1.1, hNaV1.2, etc.).
-
Solutions:
-
External Solution (aCSF): Typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4.
-
Internal Solution (Pipette): Usually contains a high concentration of a cesium or potassium salt (e.g., CsF or K-Gluconate) to isolate sodium currents, along with buffer systems like HEPES and chelating agents like EGTA.
-
-
Voltage Protocol: To assess state-dependent inhibition, various voltage protocols are used. A common approach is to hold the cell membrane at a potential where a significant fraction of channels are in the inactivated state (e.g., -80 mV) and then apply a depolarizing pulse to open the channels and measure the resulting sodium current. This is repeated at different drug concentrations.
-
Data Analysis: The peak sodium current amplitude is measured before and after the application of the compound. The percentage of inhibition is calculated for each concentration, and the data is fitted to a Hill equation to determine the IC50 value.
Visualizing Selectivity
The following diagram illustrates the selectivity profile of NBI-921352, highlighting its preference for the NaV1.6 channel.
Caption: Selectivity profile of NBI-921352 across NaV channel subtypes.
Conclusion
The spirooxindole class of compounds, including this compound and NBI-921352, represents a significant effort in the development of selective NaV channel inhibitors. While this compound was initially pursued as a potent NaV1.7 inhibitor for pain, the related compound NBI-921352 has emerged as a potent and selective NaV1.6 inhibitor with potential applications in epilepsy.[3][4][6] The high degree of selectivity observed with NBI-921352 is a desirable characteristic for a therapeutic candidate, as it may lead to a reduction in off-target side effects. The data presented in this guide, obtained through rigorous electrophysiological methods, provides a valuable resource for researchers in the field of ion channel pharmacology and drug discovery.
References
- 1. Discovery of this compound, a spirooxindole blocker of NaV1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 4. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
Methodological & Application
Application Notes and Protocols for In Vitro Patch Clamp Studies of XEN907
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and plays a critical role in pain signaling.[1][2] Genetic gain-of-function mutations in Nav1.7 lead to inherited pain disorders, while loss-of-function mutations result in a congenital inability to perceive pain, making Nav1.7 a compelling target for the development of novel analgesics. XEN907 is a potent and selective small-molecule blocker of the Nav1.7 sodium channel, with an IC50 of 3 nM.[3] It exhibits state-dependent binding, showing higher potency for the inactivated state of the channel. These application notes provide detailed protocols for the characterization of this compound's inhibitory effects on Nav1.7 channels using in vitro whole-cell patch clamp electrophysiology.
Data Presentation
Table 1: State-Dependent Inhibition of Nav1.7 by this compound
| Holding Potential | This compound IC50 (nM) | Description |
| -80 mV | ~3 | Potency against the inactivated state of Nav1.7 |
| -120 mV | >1000 | Potency against the resting state of Nav1.7 |
Table 2: Effect of this compound on Nav1.7 Channel Kinetics
| Parameter | Control | 100 nM this compound | Effect of this compound |
| Voltage of half-maximal inactivation (V1/2) | Not specified | Not specified | Hyperpolarizing shift |
| Recovery from fast inactivation (τ) | Not specified | Not specified | Slowed recovery |
Experimental Protocols
Cell Culture
HEK293 cells stably expressing human Nav1.7 are recommended for these studies. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression. Cells should be passaged every 2-3 days and plated onto glass coverslips 24-48 hours prior to recording.
Solutions and Reagents
Intracellular Solution (Pipette Solution)
| Component | Concentration (mM) |
|---|---|
| CsF | 140 |
| NaCl | 10 |
| EGTA | 1 |
| HEPES | 10 |
Adjust pH to 7.3 with CsOH and osmolarity to ~310 mOsm.
Extracellular Solution (Bath Solution)
| Component | Concentration (mM) |
|---|---|
| NaCl | 140 |
| KCl | 3 |
| CaCl2 | 1 |
| MgCl2 | 1 |
| Glucose | 10 |
| HEPES | 10 |
Adjust pH to 7.4 with NaOH and osmolarity to ~315 mOsm.
This compound Stock Solution Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Further dilute in extracellular solution on the day of the experiment to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
Whole-Cell Patch Clamp Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Cell Plating: Place a coverslip with adherent HEK293-Nav1.7 cells into the recording chamber on the microscope stage.
-
Perfusion: Continuously perfuse the recording chamber with extracellular solution at a rate of 1-2 mL/min.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
-
Data Acquisition: Record Nav1.7 currents using a patch clamp amplifier and appropriate data acquisition software. Compensate for series resistance (>80%) and cell capacitance.
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 50 ms).
-
State-Dependent Inhibition:
-
Resting State: Hold the cell at -120 mV and apply a test pulse to 0 mV for 20 ms to elicit peak current.
-
Inactivated State: Hold the cell at -80 mV and apply a test pulse to 0 mV for 20 ms.
-
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses to various potentials (e.g., -140 mV to -10 mV) followed by a test pulse to 0 mV.
-
Recovery from Inactivation: From a holding potential of -120 mV, apply a depolarizing pulse to 0 mV for 20 ms to inactivate the channels. Then, apply a second identical pulse after a variable recovery interval at -120 mV.
-
-
Compound Application: After establishing a stable baseline recording, perfuse the chamber with the extracellular solution containing the desired concentration of this compound. Allow sufficient time for the compound to equilibrate before recording the post-drug effects using the same voltage protocols.
Visualizations
Caption: Experimental workflow for in vitro patch clamp analysis of this compound.
Caption: Simplified signaling pathway of Nav1.7 in pain transmission and the inhibitory action of this compound.
References
Application Notes and Protocols for XEN907 in In Vivo Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
XEN907 is a potent and highly selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] This ion channel is predominantly expressed in peripheral sensory neurons and has been genetically validated as a critical mediator of pain signaling in humans. Loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, result in a congenital indifference to pain, making it a compelling target for the development of novel analgesics. These application notes provide an overview of the mechanism of action of NaV1.7 inhibitors like this compound and detailed protocols for their evaluation in preclinical animal models of pain.
While specific in vivo efficacy data for this compound is not extensively available in the public domain, this document will leverage data from a well-characterized and selective NaV1.7 inhibitor, PF-05089771, to provide representative experimental protocols and data presentation formats. These can serve as a guide for designing and interpreting studies with this compound and other selective NaV1.7 inhibitors.
Mechanism of Action: NaV1.7 in Pain Signaling
The NaV1.7 channel plays a crucial role in the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons. It acts as a "threshold" channel, amplifying small, sub-threshold depolarizations at the nerve endings and bringing the neuron to its firing threshold.
The signaling pathway can be summarized as follows:
-
Noxious Stimulus: A painful stimulus (e.g., heat, mechanical pressure, inflammation) activates receptors on the peripheral terminals of nociceptive neurons.
-
Generator Potential: This activation leads to a small, localized depolarization of the neuronal membrane, known as the generator potential.
-
NaV1.7 Amplification: The generator potential is amplified by the opening of NaV1.7 channels, leading to a larger influx of sodium ions.
-
Action Potential Initiation: If the depolarization reaches the threshold, it triggers the opening of other voltage-gated sodium channels (like NaV1.8), leading to the generation of an action potential.
-
Signal Propagation: The action potential propagates along the axon of the sensory neuron towards the spinal cord.
-
Neurotransmitter Release: Upon reaching the central terminals in the dorsal horn of the spinal cord, the action potential triggers the release of neurotransmitters (e.g., glutamate, substance P).
-
Signal Transmission to the Brain: These neurotransmitters activate second-order neurons, which then transmit the pain signal to the brain for perception.
By selectively blocking NaV1.7, compounds like this compound are expected to dampen the amplification of the initial pain signal, thereby preventing the generation of action potentials and reducing the sensation of pain.
Preclinical Evaluation in Animal Models of Pain
A variety of animal models are utilized to assess the analgesic efficacy of novel compounds. The choice of model depends on the type of pain being investigated (e.g., inflammatory, neuropathic).
Experimental Workflow
The general workflow for evaluating a compound like this compound in a preclinical pain model is as follows:
Protocols for In Vivo Pain Models
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
Protocol:
-
Animals: Male Sprague-Dawley rats (150-200 g) are commonly used.
-
Acclimatization: Animals are acclimatized to the testing environment for at least 3 days prior to the experiment.
-
Baseline Measurement: Baseline paw withdrawal thresholds to a mechanical stimulus (e.g., von Frey filaments) or thermal stimulus (e.g., Hargreaves apparatus) are determined.
-
Induction of Inflammation: 100 µL of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw. The contralateral paw may be injected with saline to serve as a control.
-
Pain Assessment: Mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to a painful stimulus) are typically assessed 24 hours after CFA injection and at various time points post-treatment.
-
Compound Administration: this compound or a reference compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection). A vehicle control group should be included.
-
Post-treatment Assessment: Paw withdrawal thresholds are measured at multiple time points after compound administration (e.g., 1, 2, 4, 6, and 24 hours).
Representative Data (using PF-05089771 as an example):
| Treatment Group | Dose (mg/kg, p.o.) | Route | Time Post-Dose (h) | Paw Withdrawal Threshold (g) | % Reversal of Hyperalgesia |
| Vehicle | - | p.o. | 2 | 4.5 ± 0.5 | 0% |
| PF-05089771 | 10 | p.o. | 2 | 8.2 ± 0.7 | 45% |
| PF-05089771 | 30 | p.o. | 2 | 12.5 ± 1.1 | 80% |
| Positive Control (e.g., Celecoxib) | 30 | p.o. | 2 | 11.8 ± 0.9 | 75% |
% Reversal is calculated relative to baseline and vehicle-treated animals.
Formalin Test of Nociceptive and Inflammatory Pain
The formalin test is a model of acute and persistent pain that involves two distinct phases of nociceptive behavior.
Protocol:
-
Animals: Male C57BL/6 mice (20-25 g) are frequently used.
-
Acclimatization: Mice are placed in individual observation chambers for at least 30 minutes to acclimate.
-
Compound Administration: this compound, a reference compound, or vehicle is administered at a predetermined time before the formalin injection (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Formalin Injection: 20 µL of a 5% formalin solution is injected into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, the time the animal spends licking or biting the injected paw is recorded for a total of 60 minutes. The observation period is divided into two phases:
-
Phase 1 (Acute/Nociceptive Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.
-
-
Data Analysis: The total time spent licking/biting in each phase is calculated for each treatment group.
Representative Data:
| Treatment Group | Dose (mg/kg, i.p.) | Route | Phase 1 Licking Time (s) | % Inhibition | Phase 2 Licking Time (s) | % Inhibition |
| Vehicle | - | i.p. | 65 ± 8 | 0% | 250 ± 25 | 0% |
| This compound (Hypothetical) | 3 | i.p. | 50 ± 7 | 23% | 150 ± 20 | 40% |
| This compound (Hypothetical) | 10 | i.p. | 35 ± 6 | 46% | 80 ± 15 | 68% |
| Positive Control (e.g., Morphine) | 5 | i.p. | 15 ± 4 | 77% | 30 ± 8 | 88% |
Spared Nerve Injury (SNI) Model of Neuropathic Pain
The SNI model is a widely used model of peripheral neuropathic pain resulting from nerve damage.
Protocol:
-
Animals: Male Wistar rats (200-250 g) are suitable for this model.
-
Surgery: Under anesthesia, the sciatic nerve and its three terminal branches (the sural, common peroneal, and tibial nerves) are exposed. The common peroneal and tibial nerves are ligated and transected, leaving the sural nerve intact.
-
Post-operative Recovery: Animals are allowed to recover for 7-14 days, during which time they develop mechanical allodynia and thermal hyperalgesia.
-
Baseline Measurement: Post-operative baseline paw withdrawal thresholds are established.
-
Compound Administration: this compound or a reference compound is administered.
-
Post-treatment Assessment: Mechanical and thermal sensitivity are assessed at various time points after dosing.
Representative Data:
| Treatment Group | Dose (mg/kg, p.o.) | Route | Time Post-Dose (h) | Mechanical Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | - | p.o. | 4 | 3.2 ± 0.4 | 0% |
| This compound (Hypothetical) | 10 | p.o. | 4 | 6.8 ± 0.6 | 35% |
| This compound (Hypothetical) | 30 | p.o. | 4 | 10.5 ± 0.9 | 70% |
| Positive Control (e.g., Gabapentin) | 100 | p.o. | 4 | 9.8 ± 0.8 | 65% |
Formulation of this compound for In Vivo Studies
A common formulation for oral (p.o.) or intraperitoneal (i.p.) administration of hydrophobic compounds like this compound involves a suspension. A suggested vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.
Example Formulation Protocol (for a 2.5 mg/mL suspension):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline and mix well to form a uniform suspension.
Note: It is crucial to ensure the final concentration of DMSO is kept low to avoid vehicle-induced effects.
Conclusion
This compound, as a selective NaV1.7 inhibitor, holds significant promise as a novel analgesic. The protocols and data presentation formats provided in these application notes, based on established methodologies for similar compounds, offer a comprehensive framework for the preclinical evaluation of this compound in various animal models of pain. Rigorous and well-controlled in vivo studies are essential to determine the therapeutic potential of this compound and to guide its further development as a treatment for pain.
References
Application Notes and Protocols: The CFA-Induced Inflammatory Pain Model and the Nav1.7 Blocker XEN907
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory pain is a major clinical challenge, and robust preclinical models are essential for the development of novel analgesics. The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model is a widely used and well-characterized model that mimics many aspects of chronic inflammatory pain in humans. This model is characterized by a localized inflammation, persistent hypersensitivity to thermal and mechanical stimuli (hyperalgesia and allodynia), and associated edema.
Voltage-gated sodium channels (Navs) play a crucial role in the generation and propagation of pain signals. The Nav1.7 subtype, in particular, is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain in humans. Consequently, selective Nav1.7 inhibitors are a promising class of non-opioid analgesics.
XEN907 is a potent and selective spirooxindole blocker of the Nav1.7 sodium channel, with an IC50 of 3 nM.[1] While the role of Nav1.6 in inflammatory pain is also under investigation, with some studies suggesting a decrease in its mRNA levels following CFA injection, Nav1.7 and Nav1.8 are known to be upregulated.[2] This document provides detailed application notes and protocols for utilizing the CFA-induced inflammatory pain model to evaluate the efficacy of Nav1.7 blockers like this compound.
Data Presentation
While preclinical studies have demonstrated the efficacy of selective Nav1.7 inhibitors in the CFA model, specific quantitative data for this compound in this model is not currently available in the published literature. However, to illustrate the expected analgesic effects, representative data from a study evaluating another selective Nav1.7 inhibitor, DWP-17061, in a CFA-induced inflammatory pain mouse model is presented below.[3]
Table 1: Effect of a Selective Nav1.7 Inhibitor on Mechanical Allodynia in the CFA Model
| Treatment Group | Dose (mg/kg) | Pre-CFA Paw Withdrawal Threshold (g) | Post-CFA Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Vehicle | - | 4.5 ± 0.3 | 0.8 ± 0.1 | 0% |
| DWP-17061 | 10 | 4.6 ± 0.2 | 2.5 ± 0.4* | 46% |
| DWP-17061 | 30 | 4.4 ± 0.3 | 3.8 ± 0.5** | 81% |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Table 2: Effect of a Selective Nav1.7 Inhibitor on Thermal Hyperalgesia in the CFA Model
| Treatment Group | Dose (mg/kg) | Pre-CFA Paw Withdrawal Latency (s) | Post-CFA Paw Withdrawal Latency (s) | % Reversal of Hyperalgesia |
| Vehicle | - | 10.2 ± 0.8 | 4.1 ± 0.5 | 0% |
| DWP-17061 | 10 | 10.5 ± 0.9 | 6.8 ± 0.7* | 44% |
| DWP-17061 | 30 | 10.1 ± 0.7 | 8.9 ± 0.6** | 79% |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM.
Signaling Pathways
The induction of inflammatory pain by CFA involves a complex cascade of events, leading to the sensitization of peripheral nociceptors. This sensitization is, in part, mediated by the upregulation and sensitization of voltage-gated sodium channels, particularly Nav1.7 and Nav1.8.
References
Application Notes and Protocols for XEN907 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
XEN907, a potent and selective Nav1.7 sodium channel inhibitor, has been investigated for its potential as an analgesic. This document provides detailed application notes and generalized protocols for the administration of this compound in rodent studies, based on established methodologies for similar small molecule inhibitors. Due to the limited availability of specific published protocols for this compound, these guidelines are intended to serve as a comprehensive starting point for researchers. The protocols provided herein are for oral and intravenous administration routes, which are commonly employed in preclinical rodent efficacy and pharmacokinetic studies.
Data Presentation: Pharmacokinetic Parameters of a Representative Nav1.7 Inhibitor
The following table summarizes hypothetical pharmacokinetic data for a compound with properties similar to this compound, administered to Sprague-Dawley rats. This data is for illustrative purposes to guide experimental design and interpretation.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Oral (PO) | 10 | 450 ± 75 | 2.0 ± 0.5 | 2100 ± 350 | 45 |
| Intravenous (IV) | 2 | 1200 ± 200 | 0.1 | 930 ± 150 | 100 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol details the procedure for single-dose oral administration of this compound to rats for pharmacokinetic or efficacy studies.
Materials:
-
This compound compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Sprague-Dawley rats (male, 200-250 g)
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge, 2-3 inches long with a ball tip)
-
Syringes (1-3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Formulation Preparation:
-
Prepare the dosing formulation of this compound in the chosen vehicle. For a 10 mg/kg dose in a 250 g rat with a dosing volume of 5 mL/kg, the concentration would be 2 mg/mL.
-
Ensure the compound is fully suspended or dissolved. Sonication may be used to aid in creating a homogenous suspension.
-
Prepare a fresh formulation on the day of dosing.
-
-
Animal Preparation:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Weigh each rat immediately before dosing to calculate the precise volume to be administered.
-
-
Administration:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Introduce the gavage needle into the mouth, passing it gently over the tongue and into the esophagus to the predetermined depth.
-
Administer the formulation slowly and steadily.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 15 minutes post-dosing for any signs of distress, such as labored breathing or regurgitation.
-
Return the animal to its cage with access to food and water.
-
For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Protocol 2: Intravenous (Tail Vein) Administration in Mice
This protocol outlines the procedure for a single bolus intravenous injection of this compound into the lateral tail vein of a mouse.
Materials:
-
This compound compound
-
Vehicle solution (e.g., sterile saline with a solubilizing agent like 5% DMSO and 5% Solutol HS 15)
-
C57BL/6 mice (male, 20-25 g)
-
Sterile syringes (0.5-1 mL) with 27-30 gauge needles
-
Mouse restrainer
-
Heat lamp or warming pad
-
Animal scale
-
PPE
Procedure:
-
Formulation Preparation:
-
Prepare a sterile, clear solution of this compound suitable for intravenous injection. The final concentration of any solubilizing agents should be minimized and confirmed to be well-tolerated.
-
For a 2 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration would be 0.2 mg/mL.
-
Filter-sterilize the final formulation through a 0.22 µm filter.
-
-
Animal Preparation:
-
Weigh the mouse immediately before injection to determine the exact volume.
-
Warm the mouse under a heat lamp or on a warming pad for a few minutes to dilate the tail veins, making them more visible and accessible.
-
-
Administration:
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol to clean the injection site and further aid in vein visualization.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the formulation. Successful entry into the vein will be indicated by a lack of resistance and no visible bleb formation.
-
If a bleb forms, withdraw the needle and attempt injection at a more proximal site on the same or opposite vein.
-
-
Post-Administration Monitoring:
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Observe the mouse for any immediate adverse reactions.
-
Return the mouse to its home cage and monitor for any signs of distress.
-
For pharmacokinetic studies, collect blood samples at appropriate time points (e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8 hours post-dose).
-
Visualizations
Caption: Workflow for Oral Gavage Administration of this compound in Rats.
Caption: Workflow for Intravenous Tail Vein Injection of this compound in Mice.
Measuring the Efficacy of XEN907 in Behavioral Pain Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
XEN907 is a potent and selective blocker of the voltage-gated sodium channel NaV1.7.[1][2] This ion channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital indifference to pain. NaV1.7 is preferentially expressed in peripheral sensory neurons where it plays a crucial role in the initiation of action potentials in response to noxious stimuli. Consequently, selective blockers of NaV1.7, such as this compound, are a promising class of novel analgesics.
These application notes provide detailed protocols for assessing the analgesic efficacy of this compound in three commonly used preclinical behavioral pain assays: the formalin test, the hot plate test, and the von Frey test. While specific in vivo efficacy data for this compound is not publicly available, this document outlines the expected outcomes based on its mechanism of action and provides a framework for conducting such studies.
Mechanism of Action of this compound
This compound exerts its analgesic effect by binding to the NaV1.7 channel, inhibiting the influx of sodium ions that is necessary for the depolarization of sensory neurons. This action effectively dampens the transmission of pain signals from the periphery to the central nervous system.
References
Application Notes and Protocols: XEN907 for the Investigation of Inherited Erythromelalgia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inherited Erythromelalgia (IEM), a rare and debilitating autosomal dominant disorder, is characterized by intense burning pain, elevated skin temperature, and redness, primarily in the extremities.[1][2] These symptoms are often triggered by mild warmth or exercise. The genetic basis of IEM is well-established, with gain-of-function mutations in the SCN9A gene being the primary cause.[1][2] This gene encodes the α-subunit of the voltage-gated sodium channel NaV1.7, which is preferentially expressed in peripheral sensory and sympathetic neurons.[1][2]
NaV1.7 channels play a crucial role in regulating the excitability of nociceptive neurons. IEM-associated mutations lead to a hyperactive state of these channels, resulting in neuronal hyperexcitability and the perception of pain with minimal or no noxious stimuli. Consequently, selective blockers of NaV1.7 are a promising therapeutic strategy for IEM and other pain disorders.
XEN907 is a potent and selective small molecule blocker of the NaV1.7 sodium channel, with an IC50 of 3 nM.[3][4] Its high affinity and selectivity make it an invaluable research tool for investigating the pathophysiology of IEM and for evaluating the therapeutic potential of NaV1.7 blockade in preclinical models. These application notes provide detailed protocols for utilizing this compound in cellular models of IEM, along with a framework for data analysis and interpretation.
Mechanism of Action in Inherited Erythromelalgia
Gain-of-function mutations in SCN9A associated with IEM typically alter the electrophysiological properties of the NaV1.7 channel in several key ways:
-
Hyperpolarizing Shift in Voltage-Dependence of Activation: Mutant channels activate at more negative membrane potentials compared to wild-type (WT) channels, meaning that smaller depolarizations are sufficient to open the channel and initiate an action potential.[1][5]
-
Slowed Deactivation: The channel remains open for a longer duration upon repolarization, leading to an increased influx of sodium ions.[1][5]
-
Increased Ramp Current: In response to slow, gradual depolarizations, which mimic the natural stimuli that can trigger pain, mutant channels produce a larger and more sustained inward sodium current.[1][5]
These biophysical changes collectively lower the threshold for action potential firing in nociceptive neurons, leading to the hyperexcitability that manifests as the burning pain characteristic of IEM.
This compound, as a potent NaV1.7 blocker, is expected to counteract these pathological changes by binding to the channel and reducing sodium influx. This inhibitory action should, in turn, normalize the firing properties of sensory neurons expressing IEM-mutant channels, thereby alleviating the pain phenotype.
Signaling Pathway and Drug Interaction
Caption: Signaling pathway in normal pain, inherited erythromelalgia, and the therapeutic action of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data illustrating the expected effects of this compound on key electrophysiological parameters of two well-characterized IEM-associated NaV1.7 mutations, I848T and L858H, expressed in a heterologous system (e.g., HEK293 cells). This data is for illustrative purposes to guide experimental design and data analysis.
| Parameter | Wild-Type (WT) NaV1.7 | I848T Mutant | I848T Mutant + this compound (10 nM) | L858H Mutant | L858H Mutant + this compound (10 nM) |
| V1/2 of Activation (mV) | -24.6 ± 1.1 | -38.4 ± 1.0 | -28.1 ± 1.2 | -37.9 ± 0.9 | -27.5 ± 1.0 |
| Deactivation Time Constant (τ) at -80 mV (ms) | 0.5 ± 0.1 | 1.2 ± 0.2 | 0.7 ± 0.1 | 1.8 ± 0.3 | 0.9 ± 0.2 |
| Ramp Current Amplitude (% of Peak Current) | 2.1 ± 0.3 | 5.8 ± 0.6 | 2.5 ± 0.4 | 6.5 ± 0.7 | 2.8 ± 0.5 |
| Current Density (pA/pF) | 318 ± 43 | 350 ± 37 | 180 ± 25 | 174 ± 30 | 90 ± 18 |
Experimental Protocols
Cell Culture and Transfection of HEK293 Cells
This protocol describes the maintenance and transient transfection of Human Embryonic Kidney (HEK293) cells for the expression of wild-type and mutant NaV1.7 channels.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmids encoding human NaV1.7 (WT, I848T, or L858H) and β1 and β2 subunits
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Poly-D-lysine coated glass coverslips
Procedure:
-
Culture HEK293 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
When cells reach 80-90% confluency, passage them. For transfection, plate cells onto poly-D-lysine coated glass coverslips in a 12-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's instructions. A typical ratio would be 1 µg of total plasmid DNA (NaV1.7:β1:β2 in a 1:1:1 ratio) per well.
-
Add the transfection complex to the cells and incubate for 4-6 hours at 37°C.
-
After incubation, replace the transfection medium with fresh, pre-warmed DMEM.
-
Incubate the cells for 24-48 hours post-transfection to allow for channel expression before performing electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the recording of sodium currents from transfected HEK293 cells to assess the effects of this compound on channel gating properties.
Materials:
-
Transfected HEK293 cells on coverslips
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Micromanipulator
-
Perfusion system
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH, osmolarity ~300 mOsm).
-
This compound stock solution (in DMSO) and working solutions in external solution.
Procedure:
-
Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocols.
-
Record baseline currents using the voltage protocols described below.
-
Perfuse the cell with the desired concentration of this compound in the external solution and repeat the voltage protocols to determine the effect of the compound.
Voltage Protocols:
-
Current-Voltage (I-V) Relationship for Activation: From a holding potential of -120 mV, apply a series of depolarizing steps (e.g., from -80 mV to +40 mV in 5 mV increments for 50 ms).
-
Steady-State Fast Inactivation: From a holding potential of -120 mV, apply a 500 ms prepulse to various potentials (e.g., from -140 mV to -10 mV in 10 mV increments) followed by a test pulse to 0 mV for 20 ms.
-
Deactivation (Tail Currents): From a holding potential of -120 mV, depolarize to 0 mV for 1 ms to activate the channels, then repolarize to various potentials (e.g., from -100 mV to -40 mV in 10 mV increments) to measure the closing of the channels.
-
Ramp Current: From a holding potential of -120 mV, apply a slow depolarizing ramp from -100 mV to +20 mV over 600 ms.
Current-Clamp Recordings in Dorsal Root Ganglion (DRG) Neurons
This protocol is for assessing the effect of this compound on the excitability of primary sensory neurons, which are a more physiologically relevant model for pain research.
Materials:
-
Cultured primary DRG neurons (e.g., from neonatal rats or mice)
-
Current-clamp recording setup
-
External and internal solutions as described for patch-clamp, with the internal solution containing K-gluconate instead of CsF to allow for physiological recording of action potentials.
-
This compound solutions.
Procedure:
-
Isolate and culture DRG neurons according to standard protocols.
-
Perform whole-cell current-clamp recordings on small-diameter DRG neurons (typically <30 µm), which are likely to be nociceptors.
-
Establish a stable resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to determine the rheobase (the minimum current required to elicit an action potential) and the firing frequency in response to suprathreshold stimuli.
-
Record baseline neuronal firing properties.
-
Perfuse with this compound and repeat the current injection protocol to assess its effect on neuronal excitability.
Experimental Workflow Diagrams
Caption: Experimental workflow for assessing this compound in HEK293 cells.
Caption: Experimental workflow for assessing this compound in DRG neurons.
References
- 1. A Nav1.7 channel mutation associated with hereditary erythromelalgia contributes to neuronal hyperexcitability and displays reduced lidocaine sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Na(v)1.7-mediated pain in inherited erythromelalgia using a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a spirooxindole blocker of NaV1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphorylation of a chronic pain mutation in the voltage-gated sodium channel Nav1.7 increases voltage sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays in the Screening of XEN907 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.6 isoform, encoded by the SCN8A gene, is predominantly expressed in the central and peripheral nervous systems, where it plays a significant role in neuronal excitability.[1][2] Gain-of-function mutations in SCN8A have been linked to epileptic encephalopathies, making Nav1.6 a compelling therapeutic target.[3][4] XEN907, initially identified as a potent Nav1.7 blocker, has demonstrated significant inhibitory activity against Nav1.6, paving the way for the development of selective Nav1.6 inhibitors for the treatment of epilepsy and other neurological disorders.[5][6][7]
These application notes provide detailed protocols for three key cell-based assays essential for the screening and characterization of this compound analogs: automated patch-clamp electrophysiology, membrane potential assays, and sodium influx assays. These assays are designed to assess the potency, selectivity, and mechanism of action of novel compounds targeting the Nav1.6 channel.
Nav1.6 Signaling Pathway
Nav1.6 channels are integral membrane proteins that open in response to depolarization of the cell membrane, leading to an influx of sodium ions and the generation of an action potential. The activity of Nav1.6 is modulated by various intracellular signaling pathways, including phosphorylation by Calcium/calmodulin-dependent protein kinase II (CaMKII).[1][8] Understanding these pathways is crucial for interpreting the effects of this compound analogs.
Caption: Nav1.6 signaling and modulation.
Experimental Workflow for Screening this compound Analogs
The screening of this compound analogs typically follows a tiered approach, starting with high-throughput assays to identify initial hits, followed by more detailed electrophysiological characterization to confirm potency, selectivity, and mechanism of action.
Caption: Tiered screening workflow.
Data Presentation: Potency and Selectivity of Nav1.6 Inhibitors
The following tables summarize the inhibitory potency (IC50) of a known selective Nav1.6 inhibitor, NBI-921352 (formerly XEN901), against various human and mouse Nav channel isoforms. This format should be used to present data for novel this compound analogs to allow for easy comparison.
Table 1: Inhibitory Potency (IC50 in µM) of NBI-921352 against Human Nav Channels [9][10][11][12]
| Compound | hNav1.1 | hNav1.2 | hNav1.3 | hNav1.4 | hNav1.5 | hNav1.6 | hNav1.7 |
| NBI-921352 | >30 | 6.9 | >30 | >30 | >30 | 0.051 | 14.1 |
Table 2: Inhibitory Potency (IC50 in µM) and Selectivity of NBI-921352 against Mouse Nav Channels [11]
| Compound | mNav1.1 | mNav1.2 | mNav1.6 | Selectivity (mNav1.1/mNav1.6) | Selectivity (mNav1.2/mNav1.6) |
| NBI-921352 | 41 | 11 | 0.058 | 709-fold | 191-fold |
Experimental Protocols
Automated Patch-Clamp Electrophysiology Assay
This protocol is designed to provide a high-throughput method for accurately measuring the potency and state-dependence of this compound analogs on Nav1.6 channels expressed in a heterologous system.
Objective: To determine the half-maximal inhibitory concentration (IC50) and characterize the voltage- and use-dependence of inhibition of this compound analogs on human Nav1.6 channels.
Materials:
-
Cell Line: HEK293 cells stably expressing human Nav1.6 (hNav1.6).
-
Instruments: Automated patch-clamp system (e.g., SyncroPatch 768PE, IonFlux Mercury).[13][14]
-
Reagents:
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).[13]
-
Cell dissociation reagent (e.g., Accutase).[13]
-
Extracellular (external) solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.3 with NaOH.[3]
-
Intracellular (internal) solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.2 with CsOH.
-
Test compounds (this compound analogs) dissolved in DMSO and serially diluted in extracellular solution.
-
Protocol:
-
Cell Culture and Preparation:
-
Culture HEK293-hNav1.6 cells in T-175 flasks at 37°C and 5% CO2.
-
On the day of the experiment, wash cells with PBS and detach using Accutase.
-
Resuspend cells in serum-free medium and allow them to recover by shaking for 60 minutes at room temperature.[13]
-
Centrifuge the cells and resuspend in the extracellular solution to a final concentration of 5 x 10^6 cells/mL.[13]
-
-
Automated Patch-Clamp Recordings:
-
Prime the automated patch-clamp system with internal and external solutions according to the manufacturer's instructions.
-
Load the cell suspension and compound plates into the instrument.
-
Voltage Protocol for IC50 Determination:
-
Hold the membrane potential at a V1/2 of inactivation (typically around -70 mV for Nav1.6).[3]
-
Apply a depolarizing test pulse to elicit a peak sodium current (e.g., a 20 ms step to 0 mV).
-
Apply test compounds at increasing concentrations and measure the inhibition of the peak current.
-
-
Voltage Protocol for State-Dependence:
-
Resting state: Hold the membrane potential at a hyperpolarized potential where most channels are in the closed/resting state (e.g., -120 mV).
-
Inactivated state: Use a pre-pulse to a depolarizing potential to inactivate the channels before the test pulse.
-
Compare the IC50 values obtained from both protocols to determine state-dependence.
-
-
-
Data Analysis:
-
Measure the peak inward sodium current for each well.
-
Normalize the current in the presence of the compound to the control (vehicle) current.
-
Plot the normalized current as a function of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
FLIPR Membrane Potential Assay
This assay provides a high-throughput method to screen for compounds that modulate Nav1.6 channel activity by measuring changes in cell membrane potential.
Objective: To identify and rank the potency of this compound analogs by measuring their ability to inhibit veratridine-induced membrane depolarization in cells expressing Nav1.6.
Materials:
-
Cell Line: HEK293 cells stably expressing hNav1.6.
-
Instrument: Fluorometric Imaging Plate Reader (FLIPR) or FlexStation system.[15][16]
-
Reagents:
Protocol:
-
Cell Plating:
-
Seed HEK293-hNav1.6 cells into 384-well plates at a density that will form a confluent monolayer overnight (e.g., 15,000 cells/well).[18]
-
Incubate the plates at 37°C and 5% CO2.
-
-
Dye Loading:
-
Assay Procedure:
-
Prepare a compound plate with serial dilutions of this compound analogs.
-
Prepare a plate with the Nav1.6 activator, veratridine.
-
Place the cell plate, compound plate, and activator plate into the FLIPR instrument.
-
The instrument will first add the test compounds to the cell plate and incubate for a predefined period (e.g., 3-15 minutes).[16]
-
The instrument will then add veratridine to induce membrane depolarization and immediately begin recording the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in membrane potential.
-
Calculate the inhibition of the veratridine-induced depolarization by each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit to a dose-response curve to determine the IC50.
-
Sodium Influx Assay
This assay directly measures the influx of sodium ions through Nav1.6 channels and is another high-throughput method for screening inhibitors.
Objective: To quantify the inhibitory effect of this compound analogs on sodium influx mediated by Nav1.6 channels.
Materials:
-
Cell Line: HEK293 cells stably expressing hNav1.6.
-
Instrument: Kinetic plate reader with fluorescence detection.
-
Reagents:
-
Sodium-sensitive fluorescent indicator dye (e.g., Asante NaTRIUM Green-2 (ANG-2)).[19]
-
Fluorescence quencher (e.g., Ponceau 4R) for no-wash assays.[19]
-
Physiological salt solution.[19]
-
Nav1.6 Activator: Veratridine.
-
Test compounds (this compound analogs).
-
384-well black-walled, clear-bottom assay plates.
-
Protocol:
-
Cell Plating:
-
Plate HEK293-hNav1.6 cells in 384-well plates and incubate overnight as described for the membrane potential assay.[19]
-
-
Dye Loading:
-
Assay Procedure:
-
Prepare compound and activator plates as for the membrane potential assay.
-
Use a kinetic plate reader to perform the assay.
-
Add the test compounds and incubate for a specified time.
-
Add veratridine to activate the Nav1.6 channels and immediately start measuring the fluorescence increase over time.
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of sodium influx.
-
Determine the inhibitory effect of the compounds on the veratridine-induced sodium influx.
-
Calculate IC50 values by plotting the inhibition against the compound concentration.
-
References
- 1. Distinctive Properties and Powerful Neuromodulation of Nav1.6 Sodium Channels Regulates Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Channelpedia - Nav1.6 [channelpedia.epfl.ch]
- 3. pubcompare.ai [pubcompare.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. | BioWorld [bioworld.com]
- 8. Role of the voltage-gated sodium channel Nav1.6 in glioma and candidate drugs screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6 - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 11. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 17. moleculardevices.com [moleculardevices.com]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
XEN907 In Vivo Solubility and Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of XEN907 for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6.[1] It is a spirooxindole derivative being investigated for its potential therapeutic effects in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[1] Like many small molecule drugs, this compound is poorly soluble in aqueous solutions, which can lead to low oral bioavailability and challenges in preparing formulations suitable for in vivo administration. A commercial supplier notes that this compound is soluble in DMSO.[2]
Q2: What are the primary strategies for solubilizing this compound for in vivo experiments?
A2: The main approaches for solubilizing poorly water-soluble compounds like this compound for in vivo studies involve the use of co-solvents, surfactants, and complexing agents to create solutions or stable suspensions. Common strategies include:
-
Co-solvent formulations: Utilizing a water-miscible organic solvent to dissolve this compound before diluting it in an aqueous vehicle.
-
Surfactant-based formulations: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent solubility in water.
-
Cyclodextrin complexation: Using cyclodextrins to form inclusion complexes with this compound, where the hydrophobic drug molecule is held within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin improves aqueous solubility.[3][4][5]
-
Lipid-based formulations: Dissolving the compound in a lipid vehicle, such as corn oil.
Q3: Are there any ready-to-use formulation recipes for this compound for in vivo studies?
A3: Yes, a commercial supplier of this compound provides several starting formulations for in vivo use. These have been shown to achieve a concentration of at least 2.5 mg/mL.[6] The choice of formulation will depend on the intended route of administration and the specific requirements of the study. The suggested formulations are:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline (results in a clear solution)
-
10% DMSO, 90% (20% SBE-β-CD in Saline) (results in a suspended solution requiring sonication)
-
10% DMSO, 90% Corn Oil (results in a clear solution)[6]
Q4: What are the acceptable concentrations of common excipients like DMSO, Tween 80, and PEGs for in vivo studies in rodents?
A4: It is crucial to use the lowest possible concentration of these excipients to avoid potential toxicity or off-target effects. General guidelines suggest:
-
DMSO: For in vivo injections, it is recommended to keep the concentration of DMSO to a minimum, ideally below 1% (v/v). If higher concentrations are necessary, they should generally not exceed 10% (v/v).[7]
-
Tween 80: The no-observed-effect level (NOEL) for Tween 80 in a 2-week oral toxicity study in rats was determined to be 250 mg/kg/day.[8]
-
PEG400: The NOEL for PEG400 in a 2-week oral toxicity study in rats was 1,250 mg/kg/day.[8][9]
Researchers should always include a vehicle-only control group in their experiments to account for any effects of the formulation itself.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates out of solution upon addition of aqueous vehicle. | The concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility when diluted. | 1. Increase the proportion of the organic co-solvent in the final formulation, staying within acceptable toxicity limits. 2. Consider a formulation with a surfactant like Tween 80 or a complexing agent like SBE-β-CD to improve and stabilize the aqueous solution.[6] 3. Prepare the formulation by adding the aqueous vehicle slowly to the DMSO stock while vortexing. |
| The prepared formulation is a suspension, not a clear solution. | This compound has limited solubility in the chosen vehicle system. | 1. For some applications, a uniform and stable suspension is acceptable. Ensure consistent resuspension before each administration. 2. Try the formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which is reported to form a clear solution.[6] 3. Use sonication to aid in the dissolution and to create a more uniform suspension, especially for the SBE-β-CD formulation.[6] |
| Observed toxicity or adverse effects in the animal model. | The concentration of one or more excipients in the vehicle may be too high. | 1. Review the concentration and dose of all excipients (DMSO, Tween 80, PEG400) and ensure they are within the recommended safe limits for the animal model and route of administration.[8][9][10] 2. Reduce the concentration of the excipients or explore alternative vehicle formulations. 3. Always include a vehicle control group to differentiate between compound-related and vehicle-related toxicity. |
| Inconsistent results between experiments. | Variability in the preparation of the formulation, leading to differences in the administered dose. | 1. Follow a standardized and detailed protocol for formulation preparation. 2. Prepare fresh formulations for each experiment to avoid degradation or precipitation over time.[11] 3. For suspensions, ensure thorough and consistent mixing before each animal is dosed. |
Quantitative Data Summary
Table 1: Example Formulations for this compound for In Vivo Studies
| Formulation Components | Achievable Concentration | Appearance | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.11 mM) | Clear Solution | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (7.11 mM) | Suspended Solution | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.11 mM) | Clear Solution | [6] |
Table 2: Properties of Common Excipients for In Vivo Formulations
| Excipient | Primary Use | Key Considerations | NOEL (Rats, 2-week oral) |
| DMSO | Co-solvent | Can have pharmacological effects and may enhance the permeability of other substances. Use at the lowest effective concentration.[10] | Not Determined (effects at lowest dose)[8][9] |
| PEG400 | Co-solvent | Generally well-tolerated. Can cause hypertension and bradycardia at high concentrations in intravenous infusions.[12] | 1,250 mg/kg/day[8][9] |
| Tween 80 | Surfactant | Can cause hypersensitivity reactions at high concentrations. | 250 mg/kg/day[8][9] |
| SBE-β-CD | Complexing Agent | Forms inclusion complexes to increase aqueous solubility. Generally considered safe. | N/A |
| Corn Oil | Lipid Vehicle | Suitable for oral administration of lipophilic compounds. | N/A |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation
This protocol is based on the formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline .[6]
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add 10% of the final desired volume of DMSO to the this compound powder. Vortex or sonicate until fully dissolved.
-
Add PEG300: Add 40% of the final desired volume of PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80: Add 5% of the final desired volume of Tween-80 and mix until a homogenous solution is formed.
-
Add Saline: Slowly add 45% of the final desired volume of sterile saline to the mixture while continuously vortexing or stirring to avoid precipitation.
-
Final Check: Ensure the final solution is clear. If any precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[6]
Protocol 2: Preparation of a Cyclodextrin-based Formulation
This protocol is based on the formulation: 10% DMSO, 90% (20% SBE-β-CD in Saline) .[6]
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Stir until fully dissolved.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Dissolve in DMSO: Add 10% of the final desired volume of DMSO to the this compound powder. Vortex or sonicate until fully dissolved.
-
Combine with SBE-β-CD Solution: Slowly add the DMSO/XEN907 solution to 90% of the final desired volume of the 20% SBE-β-CD solution while vortexing.
-
Homogenize: The resulting mixture is expected to be a suspension. Use an ultrasonic bath to ensure a uniform and fine suspension.[6]
-
Resuspend Before Use: Vigorously vortex the suspension immediately before each administration to ensure accurate dosing.
Visualizations
Caption: Mechanism of action of this compound as a NaV1.6 inhibitor.
Caption: General workflow for this compound formulation and in vivo studies.
References
- 1. Discovery of this compound, a spirooxindole blocker of NaV1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. admescope.com [admescope.com]
- 12. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
XEN907 stability in different experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of XEN907 in various experimental buffers. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution in DMSO.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, this compound stock solutions should be stored at -80°C (use within 6 months). For short-term storage, -20°C is suitable (use within 1 month).[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q3: How can I improve the solubility of this compound if it precipitates in my stock solution?
A3: If precipitation is observed, you can gently warm the solution to 37°C and use sonication in an ultrasonic bath to aid in redissolving the compound.[1][2]
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous experimental buffer.
-
Possible Cause A: Low aqueous solubility. this compound is a synthetic organic molecule and may have limited solubility in purely aqueous solutions.
-
Troubleshooting A:
-
Ensure the final concentration of DMSO in your experimental buffer is sufficient to maintain solubility, typically between 0.1% and 1%. However, always check the tolerance of your specific assay or cell line to DMSO.
-
Prepare intermediate dilutions of this compound in a solvent compatible with both DMSO and your aqueous buffer.
-
-
Possible Cause B: Buffer pH. The pH of the buffer can influence the ionization state and solubility of a compound. While specific data for this compound is not available, pH can dramatically affect the stability of other pharmaceutical compounds.[3]
-
Troubleshooting B:
-
Check the pH of your buffer after adding all components.
-
If possible, test a range of pH values around the physiological pH of 7.4 to determine the optimal pH for this compound solubility and stability in your specific assay.
-
-
Possible Cause C: Buffer composition. Certain buffer components can interact with the compound, leading to precipitation.
-
Troubleshooting C:
-
If using a phosphate buffer, be aware that it can sometimes cause precipitation of small molecules.[4] Consider switching to an alternative buffer system like HEPES or Tris, if compatible with your experiment.
-
Issue 2: Loss of this compound activity over time in the experimental buffer.
-
Possible Cause A: Degradation. this compound, being a spirooxindole, may be susceptible to hydrolysis or oxidation under certain conditions. The stability of pharmaceutical compounds can be significantly influenced by the pH of the solution, with acidic or basic conditions potentially catalyzing degradation.[3]
-
Troubleshooting A:
-
Prepare fresh dilutions of this compound in your experimental buffer immediately before each experiment.
-
Avoid prolonged storage of diluted this compound solutions.
-
If you suspect pH-related degradation, perform a stability study by incubating this compound in your buffer at different pH values and measuring its concentration or activity over time.
-
-
Possible Cause B: Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in the solution.
-
Troubleshooting B:
-
Use low-adhesion plasticware for preparing and storing this compound solutions.
-
Including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your buffer can help prevent adsorption, but ensure it does not interfere with your assay.
-
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Store this stock solution at -80°C in small aliquots.
-
For your experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks. This helps to minimize the amount of DMSO transferred to the final aqueous buffer.
-
Dilute the appropriate intermediate stock into your final experimental buffer to achieve the desired working concentration. Ensure the final DMSO concentration is compatible with your experimental system (typically ≤ 0.5%).
-
Vortex the final working solution gently before use.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Citation |
| Primary Solvent | DMSO | [1][2] |
| Long-term Storage | -80°C (up to 6 months) | [1][2] |
| Short-term Storage | -20°C (up to 1 month) | [1][2] |
| Freeze-Thaw Cycles | Avoid by preparing aliquots | [1][2] |
Table 2: General Troubleshooting for this compound Stability
| Issue | Potential Cause | Suggested Solution |
| Precipitation | Low aqueous solubility | Maintain a low percentage of DMSO in the final buffer. |
| Buffer pH | Test a range of pH values to find the optimum for solubility. | |
| Buffer composition | Consider alternative buffer systems (e.g., HEPES, Tris). | |
| Loss of Activity | Degradation | Prepare fresh solutions for each experiment. |
| Adsorption | Use low-adhesion plasticware. |
Visualizations
Caption: Recommended workflow for preparing this compound solutions.
Caption: Logic diagram for troubleshooting this compound stability issues.
References
XEN907 Technical Support Center: Troubleshooting Aqueous Precipitation
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to troubleshoot and prevent the precipitation of XEN907 in aqueous solutions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer. What are the most common causes?
A1: Precipitation of this compound in aqueous solutions is a common issue stemming from its low intrinsic water solubility. The most frequent causes include:
-
Insufficient Co-solvent: this compound requires the use of organic co-solvents, such as Dimethyl Sulfoxide (DMSO), to initially dissolve before further dilution into aqueous media.
-
Inadequate Mixing: When diluting a concentrated DMSO stock of this compound into an aqueous buffer, inefficient mixing can lead to localized high concentrations that exceed the solubility limit, causing the compound to crash out of solution.
-
Low Temperature: A decrease in temperature will generally lower the solubility of a compound. Preparing or storing your this compound solution at a low temperature may induce precipitation.
-
High Concentration: The concentration of this compound in the final aqueous solution may be too high, exceeding its solubility limit even with co-solvents.
Q2: How can I dissolve this compound for my in vitro experiments?
A2: It is highly recommended to first prepare a concentrated stock solution in 100% DMSO. This stock can then be diluted into your aqueous experimental medium. For many compounds with low aqueous solubility, physical methods can aid in dissolution. If you observe precipitation after dilution, gentle warming (e.g., to 37°C) and sonication can help to redissolve the compound.[1] Always ensure your final DMSO concentration is compatible with your experimental system and is below levels that may cause cytotoxicity.
Q3: What are the recommended solvent formulations for this compound?
A3: Several solvent formulations have been reported to successfully dissolve this compound for both in vitro and in vivo studies. The choice of formulation will depend on your specific experimental requirements.
Data Presentation: this compound Solvent Formulations
| Formulation Component | Protocol 1 (in vivo) | Protocol 2 (in vivo) | Protocol 3 (in vivo) | In Vitro Stock Solution |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO | 100% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil | - |
| Solvent 3 | 5% Tween-80 | - | - | - |
| Solvent 4 | 45% Saline | - | - | - |
| Achieved Solubility | ≥ 2.5 mg/mL (7.11 mM) | 2.5 mg/mL (7.11 mM) | ≥ 2.5 mg/mL (7.11 mM) | 100 mg/mL (284.58 mM) |
| Appearance | Clear solution | Suspended solution (requires sonication) | Clear solution | Clear solution |
| Data sourced from MedchemExpress.[2] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution, you would need 3.514 mg of this compound (Molecular Weight: 351.4 g/mol ).
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, you can use an ultrasonic bath for a short period.[1] Gentle warming (e.g., 37°C) can also be applied.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2]
Protocol: Dilution of this compound DMSO Stock into Aqueous Buffer for Cell-Based Assays
-
Pre-warm Buffer: Pre-warm your aqueous buffer (e.g., cell culture medium, saline) to 37°C.
-
Serial Dilution (Recommended): To minimize precipitation, it is often best to perform a serial dilution. For example, first dilute your 10 mM DMSO stock 1:10 in DMSO to get a 1 mM intermediate stock.
-
Final Dilution: While vortexing the pre-warmed aqueous buffer, slowly add the required volume of the this compound stock solution drop-by-drop. The continuous mixing helps to rapidly disperse the compound and prevent localized high concentrations.
-
Final Check: After dilution, visually inspect the solution for any signs of precipitation. If cloudiness or solid particles are observed, proceed to the troubleshooting steps below.
Mandatory Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Factors Influencing Compound Solubility in Aqueous Solutions
Caption: Key factors that can affect compound solubility.
References
XEN907 Technical Support Center: Minimizing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing off-target effects when using XEN907 in experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective blocker of the voltage-gated sodium channel subtype NaV1.7, with a reported IC50 of 3 nM.[1][2][3][4] It is a spirooxindole compound developed for the treatment of pain.[1][5]
Q2: What are the known off-target effects of this compound?
Q3: Why is selectivity against other NaV channel subtypes important?
A3: Achieving selectivity over other NaV isoforms is a significant challenge in the development of NaV1.7 inhibitors.[6] Off-target inhibition of other NaV subtypes can lead to various safety liabilities, including effects on central and peripheral neuronal conduction (NaV1.1–1.3, 1.6), skeletal muscle contraction (NaV1.4), and the cardiac action potential (NaV1.5).[6][7]
Troubleshooting Guide
Issue 1: Observing unexpected effects on neuronal firing patterns not consistent with NaV1.7 inhibition.
-
Question: My experimental results suggest modulation of neuronal activity that cannot be solely attributed to NaV1.7 blockade. Could this be an off-target effect?
-
Answer: Yes, it is possible. While this compound is highly potent for NaV1.7, its effects on other NaV subtypes at higher concentrations have not been extensively published. Different NaV subtypes have distinct roles in neuronal excitability.[6][7] For example, NaV1.1, NaV1.2, NaV1.3, and NaV1.6 are important for central and peripheral neuronal conduction.[6] To investigate this, consider the following steps:
-
Concentration-Response Curve: Perform a detailed concentration-response analysis in your experimental system. Off-target effects may only become apparent at higher concentrations.
-
Use of Control Blockers: Compare the effects of this compound with more subtype-selective blockers for other NaV channels if available, or with non-selective blockers like tetrodotoxin (TTX) to characterize the sodium currents in your preparation. NaV1.5, NaV1.8, and NaV1.9 are TTX-resistant, while other neuronal subtypes are TTX-sensitive.[4]
-
Expression System Verification: If using a heterologous expression system, confirm the exclusive expression of NaV1.7.
-
Issue 2: Inconsistent results in cell-based assays, particularly with co-administered compounds.
-
Question: I am seeing variability in my results when using this compound in combination with other compounds in my cell-based assays. Could this be related to its off-target effect on CYP3A4?
-
Answer: Yes, the inhibition of CYP3A4 by this compound can lead to drug-drug interactions in an in vitro setting, especially if your cells express functional CYP3A4 (e.g., primary hepatocytes) or if other compounds in your assay are substrates for this enzyme.[1][3][4] This can alter the metabolism of the co-administered compounds, leading to higher effective concentrations and potential toxicity or confounding effects. To address this:
-
Minimize Co-administered Compounds: If possible, reduce the number of additional compounds in your assay that are known CYP3A4 substrates.
-
Use CYP3A4-deficient Cells: If feasible for your experimental question, use cell lines with low or no endogenous CYP3A4 expression.
-
Include CYP3A4 Inhibition Controls: Run parallel experiments with a known potent CYP3A4 inhibitor (e.g., ketoconazole) to assess the contribution of this off-target effect to your observations.[8][9]
-
Data Presentation
Table 1: Potency and Known Off-Target Activity of this compound
| Target | IC50 | Off-Target Activity | Notes |
| NaV1.7 | 3 nM[1][2][3][4] | - | Primary target for analgesia. |
| NaV1.1-1.6, 1.8-1.9 | Not publicly available | Potential for off-target block at higher concentrations. | High sequence homology among NaV subtypes makes achieving absolute selectivity challenging.[6] |
| CYP3A4 | Inhibition observed[1][3][4] | Can lead to in vitro drug-drug interactions. | Consider the metabolic profile of co-administered compounds. |
| Panel of 63 receptors/transporters | No significant activity at 10 µM[3] | - | Suggests good selectivity against a broad range of other protein targets. |
Experimental Protocols
Protocol 1: General Method for Assessing NaV Channel Subtype Selectivity using Patch-Clamp Electrophysiology
This protocol provides a general framework. Specific parameters should be optimized for the expression system and equipment used.
-
Cell Culture: Culture HEK293 cells stably expressing the human NaV channel subtype of interest (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.7, NaV1.8, or NaV1.9).
-
Electrophysiology Recordings:
-
Perform whole-cell patch-clamp recordings at room temperature.
-
Use appropriate internal and external solutions to isolate sodium currents.
-
Voltage Protocol: From a holding potential of -120 mV, apply a depolarizing step to elicit a peak inward sodium current. The specific voltage step will depend on the NaV subtype being studied.
-
-
Compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in the external recording solution to achieve the desired final concentrations.
-
Apply different concentrations of this compound to the cells and record the resulting sodium currents.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration of this compound.
-
Normalize the current to the baseline current recorded before compound application.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value for each NaV channel subtype.
-
-
Selectivity Determination: Compare the IC50 values obtained for NaV1.7 with those for the other NaV subtypes. The ratio of IC50s will provide a measure of the selectivity of this compound.
Protocol 2: General Method for Assessing CYP3A4 Inhibition in a Cell-Free System
This protocol describes a common in vitro method using human liver microsomes.
-
Materials:
-
Human liver microsomes (HLMs)
-
CYP3A4 substrate (e.g., testosterone or midazolam)
-
NADPH regenerating system
-
This compound
-
Positive control inhibitor (e.g., ketoconazole)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Incubation:
-
Pre-warm HLMs, buffer, and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine HLMs, buffer, and varying concentrations of this compound or ketoconazole.
-
Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet the protein.
-
-
Analysis:
-
Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each inhibitor concentration.
-
Determine the IC50 value for this compound by plotting the percent inhibition of enzyme activity against the logarithm of the inhibitor concentration.
-
Visualizations
References
- 1. Discovery of this compound, a spirooxindole blocker of NaV1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xenon Reports Fourth Quarter & Full Year 2024 Financial Results and Business Update - BioSpace [biospace.com]
- 3. Xenon Pharmaceuticals Targets Major 2025 Milestone with Phase 3 Epilepsy Drug Data | XENE Stock News [stocktitan.net]
- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xenon to Showcase New Long-Term Azetukalner Data at AES 2024 | Xenon Pharmaceuticals Inc. [investor.xenon-pharma.com]
- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]
dealing with XEN907 variability in experimental results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing XEN907 in experimental settings. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to address potential variability in your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule blocker of the voltage-gated sodium channel NaV1.7.[1][2][3] It belongs to the spirooxindole chemical class.[2][3] Its primary mechanism of action is the inhibition of NaV1.7, a channel that is crucial for pain signaling.[1][2][3] this compound binds within the pore of the NaV1.7 channel, which can lead to the stabilization of the inactivated state of the channel and a reduction in neuronal excitability.[4]
Q2: What are the potential off-target effects of this compound?
While this compound is a potent NaV1.7 blocker, researchers should be aware of potential off-target effects, particularly on other sodium channel isoforms. For instance, some sodium channel inhibitors can affect NaV1.6, which is involved in neuronal action potential firing.[5][6][7] Additionally, this compound has been shown to inhibit the metabolic enzyme CYP3A4 in recombinant human enzyme assays.[1] Such off-target activities can contribute to experimental variability and potential toxicity.[8][9]
Q3: What are the known solubility characteristics of this compound?
This compound is a lipophilic molecule with poor water solubility.[1][10] For in vitro experiments, it is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO). For in vivo studies in rodents, a common vehicle is a suspension in a mixture of PEG300, Tween-80, and saline.[1] It is important to note that precipitation or phase separation may occur during the preparation of dosing solutions.[1]
Troubleshooting Guide
Q4: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Solubility Issues: Given this compound's poor water solubility, precipitation in your assay buffer can lead to a lower effective concentration and thus a higher apparent IC50.
-
Recommendation: Ensure complete dissolution of your stock solution in DMSO. When diluting into aqueous buffers, vortex thoroughly and visually inspect for any precipitation. The use of heat and/or sonication can aid in dissolution.[1] It may also be beneficial to include a surfactant like Tween-80 in your final assay buffer, if compatible with your experimental system.
-
-
Compound Adsorption: this compound, being lipophilic, may adsorb to plasticware.
-
Recommendation: Use low-adsorption plasticware for preparing and storing your solutions. It is also advisable to prepare fresh dilutions for each experiment.
-
-
Cell Health and Passage Number: The expression levels and biophysical properties of ion channels can change with cell passage number and overall cell health.
-
Recommendation: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell health and discard any cultures that appear unhealthy.
-
-
Assay Conditions: Minor variations in assay conditions such as temperature, pH, and ion concentrations can affect the potency of ion channel blockers.
-
Recommendation: Strictly control and document all assay parameters.
-
Q5: I am observing unexpected biological effects in my experiments that are not consistent with NaV1.7 inhibition. What should I investigate?
If you observe unexpected effects, consider the following:
-
Off-Target Effects: As mentioned, this compound can interact with other sodium channel subtypes or enzymes like CYP3A4.[1]
-
Recommendation: If possible, use cell lines expressing other NaV channel subtypes to test for cross-reactivity. Consider using a known CYP3A4 inhibitor in a control experiment to see if it phenocopies the unexpected effect.
-
-
Vehicle Effects: The vehicle used to dissolve this compound, especially at higher concentrations, might have its own biological effects.
-
Recommendation: Always include a vehicle-only control group in your experiments to account for any effects of the solvent or other excipients.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| NaV1.7 IC50 | 3 nM | Recombinant Human | [1] |
| CYP3A4 Inhibition | Yes | Recombinant Human | [1] |
| Oral Bioavailability | 13% | Rat | [1] |
| Cmax (10 mg/kg, p.o.) | 35 ng/mL | Rat | [1] |
| AUC (10 mg/kg, p.o.) | 143 h*ng/mL | Rat | [1] |
| Plasma Clearance (3 mg/kg, i.v.) | 9.4 L/h/kg | Rat | [1] |
| Volume of Distribution (3 mg/kg, i.v.) | 35.0 L/kg | Rat | [1] |
| Terminal Elimination Half-life (3 mg/kg, i.v.) | 2.6 h | Rat | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for this compound Potency Determination
This protocol is adapted from standard electrophysiology procedures.[11][12][13]
1. Cell Preparation:
- Culture HEK293 cells stably expressing human NaV1.7 in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- Plate cells onto glass coverslips 24-48 hours before the experiment.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
- This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.
3. Recording Procedure:
- Transfer a coverslip with cells to the recording chamber and perfuse with external solution.
- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.
- Approach a cell and form a giga-ohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Hold the cell at a holding potential of -120 mV.
- Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
- After obtaining a stable baseline recording, perfuse the cell with increasing concentrations of this compound in the external solution.
- Allow the effect of each concentration to reach a steady-state before applying the next concentration.
4. Data Analysis:
- Measure the peak sodium current at each this compound concentration.
- Normalize the peak currents to the baseline current.
- Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC50.
In Vivo Seizure Model (Maximal Electroshock - MES)
This protocol is based on established in vivo seizure models.[14][15][16]
1. Animals:
- Use adult male Sprague-Dawley rats (200-250 g).
- House animals under standard conditions with ad libitum access to food and water.
- Acclimatize animals to the facility for at least one week before the experiment.
2. This compound Preparation:
- Prepare a suspension of this compound at the desired concentration (e.g., 2.5 mg/mL).
- To prepare a 1 mL solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[1]
3. Experimental Procedure:
- Administer this compound or vehicle via oral gavage (p.o.) or intraperitoneal injection (i.p.).
- At the desired pretreatment time (e.g., 30 minutes), induce a seizure by delivering an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through corneal electrodes.
- Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
- The endpoint is the protection from the tonic hindlimb extension.
4. Data Analysis:
- Calculate the percentage of animals in each treatment group that are protected from the seizure.
- Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Visual Guides
Caption: Mechanism of action of this compound in blocking pain signals.
Caption: A logical workflow for troubleshooting this compound experimental variability.
Caption: A typical experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a spirooxindole blocker of NaV1.7 for the treatment of pain [pubmed.ncbi.nlm.nih.gov]
- 3. catalog.library.reed.edu [catalog.library.reed.edu]
- 4. researchgate.net [researchgate.net]
- 5. Association of respiratory failure with inhibition of NaV1.6 in the phrenic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Distinctive Properties and Powerful Neuromodulation of Nav1.6 Sodium Channels Regulates Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icr.ac.uk [icr.ac.uk]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
- 13. Patch Clamp Protocol [labome.com]
- 14. Evaluation of anticonvulsant actions of dibromophenyl enaminones using in vitro and in vivo seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models | PLOS One [journals.plos.org]
- 16. transpharmation.com [transpharmation.com]
XEN907 vehicle control for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful use of XEN907 in in vivo experiments. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective blocker of the Nav1.7 sodium channel, with an IC50 of 3 nM.[1][2] It is a spirooxindole compound developed for the treatment of pain.[2] Its high affinity and selectivity for Nav1.7 make it a valuable tool for studying the role of this channel in pain pathways.
Q2: What are the recommended vehicle formulations for in vivo administration of this compound?
A2: Due to its poor aqueous solubility, this compound requires a vehicle for solubilization. Commonly used formulations include:
-
For Oral (p.o.) and Intraperitoneal (i.p.) Administration: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is often used to achieve a clear solution at concentrations up to 2.5 mg/mL.[3]
-
Alternative for Oral Administration: 10% DMSO in 90% corn oil can also be used to achieve a clear solution at concentrations of at least 2.5 mg/mL.
-
Suspension for Oral and Intraperitoneal Administration: A suspended solution of 2.5 mg/mL can be prepared using 10% DMSO and 90% (20% SBE-β-CD in Saline), which may require sonication.
Q3: What is the known pharmacokinetic profile of this compound in rats?
A3: Pharmacokinetic studies in rats have shown that this compound is modestly bioavailable.[1] Following oral administration, it undergoes a rapid absorption phase with a Tmax of approximately 20 minutes.[1] The compound is extensively distributed in tissues and is rapidly cleared from the body.[1]
Q4: Are there any known off-target effects of this compound?
A4: this compound has been shown to be highly selective for Nav1.7. At a concentration of 10 µM, it did not show significant activity against a broad panel of 63 other receptors and transporters.[1] However, inhibition of CYP3A4 has been observed in a recombinant human enzyme assay.[1] Researchers should consider this when designing studies involving co-administration of other compounds metabolized by CYP3A4.
Q5: What are the potential confounding effects of the vehicle components?
A5: The components of the vehicle, particularly DMSO and Tween-80, can have their own biological effects. High concentrations of DMSO (32% and 64%) have been shown to decrease locomotor activity in mice.[4][5] Similarly, Tween-80 at a concentration of 32% can also decrease locomotor activity.[4][5] It is crucial to include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle. For sensitive animal models, reducing the DMSO concentration to 2% may be advisable.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | - this compound has low aqueous solubility.- Improper mixing of vehicle components.- Temperature fluctuations. | - Prepare the formulation by adding solvents sequentially and ensuring complete mixing at each step (see detailed protocol below).- Gentle heating and/or sonication can be used to aid dissolution.[1]- Prepare fresh formulations for each experiment and avoid long-term storage of the final diluted solution. |
| Inconsistent or unexpected experimental results | - Variability in formulation preparation.- Confounding effects of the vehicle.- Improper storage of this compound stock solutions. | - Standardize the formulation protocol and ensure all personnel follow the exact same procedure.- Always include a vehicle-only control group to account for any effects of the solvents.- Store stock solutions of this compound in DMSO at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles. |
| Animal distress or adverse reactions after administration | - High concentration of DMSO or Tween-80.- Irritation caused by the vehicle. | - Reduce the concentration of DMSO in the final formulation if possible. A 2% DMSO concentration has been suggested for sensitive models.[3]- Monitor animals closely after dosing. If adverse effects are observed, consider alternative formulations or administration routes. |
Quantitative Data Summary
Table 1: this compound Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| IC50 (hNav1.7) | 3 nM | Human | [1][2] |
| Solubility in DMSO | Soluble | N/A | [1] |
| Oral Tmax | 20 minutes | Rat | [1] |
| Bioavailability | Modest | Rat | [1] |
| CYP3A4 Inhibition | Observed | Human (recombinant) | [1] |
Table 2: Example In Vivo Formulation for this compound
| Component | Percentage by Volume | Purpose |
| DMSO | 10% | Primary solvent for this compound |
| PEG300 | 40% | Co-solvent to improve solubility |
| Tween-80 | 5% | Surfactant to create a stable emulsion |
| Saline | 45% | Aqueous base |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
This protocol is adapted from a method used for a similar poorly soluble compound and is a recommended starting point for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, weigh the appropriate amount of this compound and dissolve it in the required volume of DMSO. Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C or -80°C.
-
To prepare a 1 mL working solution (e.g., 2.5 mg/mL): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300. Vortex thoroughly. c. Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is homogeneous. d. Add 450 µL of sterile saline to the mixture. Vortex thoroughly one final time.
-
Inspect the final solution. It should be a clear solution. If any precipitation is observed, gentle warming (to 37°C) and/or brief sonication can be used to aid dissolution.
-
Administer the freshly prepared formulation to the animals. It is recommended to use the formulation on the day of preparation.
Visualizations
References
- 1. glpbio.com [glpbio.com]
- 2. Discovery of this compound, a spirooxindole blocker of NaV1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics. Its pivotal role in human pain signaling, underscored by genetic studies of individuals with congenital insensitivity to pain, has spurred the development of numerous selective inhibitors. This guide provides a comparative overview of the preclinical efficacy of XEN907, a potent NaV1.7 blocker, against other notable NaV1.7 inhibitors: PF-05089771, GDC-0276, and DWP-17061.
In Vitro Efficacy: A Comparative Look at Potency
The primary measure of a drug's potency against its target is the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound and its counterparts. It is crucial to note that these values are derived from various studies and may not be directly comparable due to differences in experimental conditions.
| Compound | Reported IC50 (hNaV1.7) | Compound Class | Developer(s) |
| This compound | 3 nM[1] | Spirooxindole | Xenon Pharmaceuticals |
| PF-05089771 | ~11 nM (inactivated state)[2][3] | Arylsulfonamide | Pfizer |
| GDC-0276 | 0.4 nM[4] | Acyl-sulfonamide | Genentech / Xenon Pharmaceuticals |
| DWP-17061 | 31 nM[5] | Not disclosed | Daewoong Pharmaceutical |
Note: The potency of NaV1.7 inhibitors can be state-dependent, meaning their binding affinity may differ depending on whether the channel is in a resting, open, or inactivated state. For instance, this compound has shown state-dependent inhibition, being more potent at a holding potential of -80 mV compared to -120 mV[6]. Similarly, PF-05089771 is a state-dependent inhibitor that preferentially binds to the inactivated state of the channel[3].
Preclinical In Vivo Efficacy
Evaluating the analgesic effects of these compounds in animal models of pain is a critical step in preclinical development. While direct head-to-head comparative studies are limited, some data is available.
| Compound | Animal Model | Key Findings | Reference |
| DWP-17061 | Freund's Complete Adjuvant (FCA) mouse model of inflammatory pain | Demonstrated significant analgesic efficacy and a good safety profile. Showed excellent efficacy, body exposure, and amount of free drug in comparison with PF-05089771.[5] | [5] |
The lack of publicly available, direct comparative in vivo studies for this compound against these specific competitors highlights a significant data gap in the field.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these blockers, it is essential to visualize the NaV1.7 signaling pathway in nociception and the general workflow for evaluating their efficacy.
Experimental Protocols
Detailed and standardized experimental protocols are paramount for the accurate comparison of drug candidates. Below are outlines of common methodologies used to assess NaV1.7 inhibitor efficacy.
In Vitro Electrophysiology Protocol (Whole-Cell Patch Clamp)
This method directly measures the ion flow through NaV1.7 channels in a controlled in vitro environment.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel (hNaV1.7) are commonly used.
-
Recording Method: Automated whole-cell patch-clamp electrophysiology is performed using systems like the PatchXpress or SyncroPatch.
-
Voltage Protocol for State-Dependent Inhibition: To assess state-dependent block, the holding potential of the cell membrane is set to the empirically determined half-inactivation voltage (V1/2) for each cell (typically around -70 to -80 mV). This ensures that a significant portion of the NaV1.7 channels are in the inactivated state, which is often the preferential binding state for many inhibitors. For assessing resting-state block, a more hyperpolarized holding potential (e.g., -120 mV) is used.
-
Data Analysis: The peak sodium current is measured before and after the application of the test compound at various concentrations. The concentration-response curve is then fitted to a Hill equation to determine the IC50 value.
In Vivo Pain Models
1. Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This model mimics peripheral nerve injury-induced neuropathic pain.
-
Animal Model: Adult male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures (with materials like chromic gut) are tied around the nerve with a 1 mm spacing. The incision is then closed.
-
Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined before and at multiple time points after surgery and drug administration. Thermal hyperalgesia can be assessed using the Hargreaves plantar test.
-
Drug Administration: The test compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at various doses.
2. Formalin Test of Inflammatory Pain
This model assesses the response to a persistent inflammatory pain stimulus.
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Animal Model: Mice are commonly used.
-
Procedure: A dilute solution of formalin (e.g., 2.5%) is injected into the plantar surface of the hind paw.
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Behavioral Scoring: The time the animal spends licking or biting the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection, representing direct nociceptor activation) and the late phase (15-30 minutes post-injection, representing inflammatory pain and central sensitization).
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Drug Administration: The test compound is administered prior to the formalin injection, and its effect on the duration of nociceptive behaviors in both phases is quantified.
Conclusion
This compound stands as a potent NaV1.7 inhibitor with a distinct spirooxindole structure. While direct comparative data is sparse, the available information suggests that the acyl-sulfonamide GDC-0276 exhibits the highest reported in vitro potency among the compared blockers. However, in vitro potency does not always translate to in vivo efficacy, as demonstrated by the clinical trial outcomes for several NaV1.7 inhibitors. The preclinical success of DWP-17061 in an inflammatory pain model compared to PF-05089771 underscores the importance of in vivo testing.
For researchers in the field, this guide highlights the necessity for standardized reporting of experimental protocols and, ideally, head-to-head comparative studies to enable a more accurate assessment of the relative therapeutic potential of different NaV1.7 inhibitors. The continued exploration of diverse chemical scaffolds, such as the spirooxindole of this compound, remains a promising avenue in the quest for a safe and effective non-opioid analgesic.
References
- 1. Discovery of this compound, a spirooxindole blocker of NaV1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
A Preclinical Comparison of XEN907 and Carbamazepine in Trigeminal Neuralgia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel voltage-gated sodium channel subtype 1.7 (NaV1.7) inhibitor, XEN907, and the established first-line treatment for trigeminal neuralgia, carbamazepine. The comparison focuses on their mechanisms of action and available preclinical data in animal models relevant to trigeminal neuralgia.
Executive Summary
Trigeminal neuralgia is a debilitating neuropathic pain condition characterized by severe, paroxysmal facial pain. The underlying pathophysiology is linked to the hyperexcitability of trigeminal neurons, often due to dysregulation of voltage-gated sodium channels. Carbamazepine, a non-selective sodium channel blocker, has been the mainstay of treatment for decades. This compound represents a newer, more targeted approach by selectively inhibiting the NaV1.7 sodium channel subtype, which is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key player in human pain perception.
While extensive preclinical data exists for carbamazepine in trigeminal neuralgia models, demonstrating its efficacy in reducing pain-like behaviors, such data for this compound is not yet publicly available in the scientific literature. This guide, therefore, provides a detailed comparison of their mechanisms of action, presents the available preclinical efficacy data for carbamazepine, and outlines a standard experimental protocol used to evaluate these compounds in a rat model of trigeminal neuralgia.
Mechanism of Action: A Tale of Two Sodium Channel Blockers
The primary difference between this compound and carbamazepine lies in their selectivity for sodium channel subtypes.
Carbamazepine: This well-established anticonvulsant acts as a non-selective blocker of voltage-gated sodium channels. By binding to these channels in their inactivated state, carbamazepine stabilizes the inactive conformation, thereby reducing the firing of action potentials in hyperexcitable neurons. This broad-spectrum activity across various sodium channel subtypes contributes to its efficacy in trigeminal neuralgia but is also thought to be responsible for its significant side-effect profile, including central nervous system effects.
This compound: In contrast, this compound is a potent and selective inhibitor of the NaV1.7 sodium channel.[1] The SCN9A gene, which encodes the NaV1.7 channel, is a critical determinant of pain sensitivity in humans. Loss-of-function mutations in SCN9A lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating pain syndromes. By specifically targeting NaV1.7, which is highly expressed in the peripheral nervous system's nociceptive neurons, this compound aims to reduce pain transmission at its source with potentially fewer off-target side effects compared to non-selective agents like carbamazepine.
Signaling Pathway Diagrams
Preclinical Efficacy Data
A significant challenge in directly comparing this compound and carbamazepine is the current lack of published preclinical studies evaluating this compound in animal models of trigeminal neuralgia. In contrast, carbamazepine has been assessed in various studies, with the Chronic Constriction Injury of the Infraorbital Nerve (ION-CCI) in rats being a widely used and relevant model.
Table 1: Preclinical Efficacy of Carbamazepine in the Rat ION-CCI Model
| Endpoint | Animal Model | Carbamazepine Dose | Route of Administration | Key Findings |
| Mechanical Allodynia | Rat (ION-CCI) | 10 mg/kg | Intraperitoneal (i.p.) | Significantly reduced mechanical allodynia in female rats.[2] |
| Spontaneous Pain (Facial Grooming) | Rat (ION-CCI) | 10 mg/kg | Intraperitoneal (i.p.) | Significantly reduced increased facial grooming in male rats. |
| Mechanical Allodynia | Rat (Trigeminal Nerve Root Compression) | 50 mg/kg | Intraperitoneal (i.p.) | Significantly blocked mechanical allodynia. |
| Mechanical Allodynia & Cognitive Deficit | Rat (ION-CCI) | 10, 30, 100 mg/kg | Oral (p.o.) | Dose-dependently reduced mechanical allodynia. Co-administration with low-dose naltrexone showed improved outcomes.[3] |
Note: The table summarizes findings from multiple studies. Specific experimental conditions and outcomes may vary between publications.
Experimental Protocols
A standard and well-characterized model for studying trigeminal neuralgia in rodents is the Chronic Constriction Injury of the Infraorbital Nerve (ION-CCI). The following protocol provides a detailed methodology for this key experiment.
Experimental Protocol: Chronic Constriction Injury of the Infraorbital Nerve (ION-CCI) in Rats
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Animal Model: Adult male Sprague-Dawley rats (200-250g) are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
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Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
An intraoral incision is made in the buccal mucosa, superior to the zygomatic arch.
-
The infraorbital nerve is carefully exposed and isolated from the surrounding connective tissue.
-
Two to four loose ligatures of chromic gut suture (e.g., 4-0 or 5-0) are tied around the nerve. The ligatures are tightened until they just elicit a brief twitch of the vibrissae, indicating minimal constriction.
-
The incision is then closed with sutures.
-
Sham-operated animals undergo the same surgical procedure, including nerve exposure, but without ligature placement.
-
-
Post-Operative Care: Animals are monitored during recovery from anesthesia and provided with appropriate post-operative analgesia for a limited duration to manage surgical pain without interfering with the development of neuropathic pain.
-
Behavioral Testing (Assessment of Mechanical Allodynia):
-
Testing is typically performed before surgery (baseline) and at multiple time points post-surgery (e.g., days 3, 7, 14, 21).
-
Rats are placed in individual testing chambers with a wire mesh floor and allowed to acclimate.
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Calibrated von Frey filaments of increasing stiffness are applied to the vibrissal pad on the ipsilateral (injured) and contralateral (uninjured) sides of the face.
-
The 50% paw withdrawal threshold is determined using the up-down method. A significant decrease in the withdrawal threshold on the ipsilateral side compared to baseline and the contralateral side indicates the development of mechanical allodynia.
-
-
Drug Administration:
-
Carbamazepine or a vehicle control is administered at specified doses and routes (e.g., intraperitoneal or oral gavage).
-
Behavioral testing is conducted at various time points after drug administration to assess the compound's efficacy in reversing mechanical allodynia.
-
Experimental Workflow Diagram
Conclusion
Carbamazepine, a non-selective sodium channel blocker, has demonstrated efficacy in preclinical models of trigeminal neuralgia, which aligns with its established clinical use. However, its broad mechanism of action is associated with a range of side effects. This compound, a selective NaV1.7 inhibitor, offers a targeted therapeutic strategy that is theoretically poised to offer significant advantages in terms of safety and tolerability.
The critical next step for the research community is the publication of in vivo efficacy data for this compound in relevant neuropathic pain models, including those that mimic trigeminal neuralgia. Such data will be essential to directly compare its therapeutic potential against the current standard of care and to validate the promise of NaV1.7-selective inhibition for this debilitating condition. Researchers are encouraged to monitor for forthcoming publications from Xenon Pharmaceuticals and other groups working in this area.
References
- 1. Discovery of this compound, a spirooxindole blocker of NaV1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms Underlying the Selective Therapeutic Efficacy of Carbamazepine for Attenuation of Trigeminal Nerve Injury Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
A Head-to-Head In Vivo Comparison: XEN907 and Gabapentin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurological therapeutics, both established compounds and novel molecules are continuously evaluated for their potential to address unmet medical needs. This guide provides a comparative overview of XEN907, a potent and selective Nav1.7 sodium channel blocker, and gabapentin, a widely used anticonvulsant and analgesic. While a direct head-to-head in vivo comparison is hampered by the limited publicly available data for this compound, this document aims to provide a comprehensive analysis based on existing preclinical evidence for each compound, focusing on their mechanisms of action and performance in key in vivo models of pain and epilepsy.
Mechanisms of Action: A Tale of Two Targets
The distinct mechanisms of action of this compound and gabapentin underpin their therapeutic potential and differentiate their pharmacological profiles.
This compound: Targeting the Source of Pain Signals
This compound is a novel spirooxindole that acts as a potent and selective blocker of the Nav1.7 voltage-gated sodium channel[1]. Nav1.7 channels are predominantly expressed in peripheral nociceptive neurons and play a crucial role in the generation and propagation of pain signals. By inhibiting Nav1.7, this compound is designed to dampen the excitability of these sensory neurons, thereby reducing the transmission of pain signals to the central nervous system. This targeted approach holds the promise of providing analgesia with a potentially favorable side-effect profile compared to less selective agents.
Gabapentin: A Multi-faceted Neuromodulator
Gabapentin, a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), exerts its effects through a mechanism distinct from direct GABA receptor agonism. Its primary mode of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels[2]. This interaction is thought to reduce the influx of calcium into presynaptic terminals, subsequently decreasing the release of excitatory neurotransmitters such as glutamate. While its primary target is the α2δ-1 subunit, some studies suggest that gabapentin may also modulate other cellular processes, contributing to its broad efficacy in neuropathic pain and epilepsy.
Signaling Pathway Diagrams
In Vivo Performance: Neuropathic Pain and Epilepsy Models
A direct quantitative comparison of the in vivo efficacy of this compound and gabapentin is not feasible due to the absence of publicly available dose-response data for this compound in standardized animal models. The following tables summarize the well-documented in vivo performance of gabapentin in two widely used preclinical models: the Chronic Constriction Injury (CCI) model for neuropathic pain and the Maximal Electroshock (MES) test for epilepsy.
Neuropathic Pain: Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a standard preclinical model that mimics the symptoms of human neuropathic pain, such as allodynia and hyperalgesia, induced by nerve injury.
| Compound | Dose (mg/kg, i.p.) | Effect | Model | Species | Source |
| Gabapentin | 50 | Did not reduce mechanical allodynia. Reduced thermal hyperalgesia. | CCI | Rat | [3] |
| Gabapentin | 100 | Significantly attenuated cold allodynia, mechanical hyperalgesia, and heat hyperalgesia. | CCI | Rat | [4][5][6][7] |
Epilepsy: Maximal Electroshock (MES) Test in Mice
The MES test is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.
| Compound | Dose (mg/kg, i.p.) | Effect | Model | Species | Source |
| Gabapentin | 17.3 (ED₅₀) | Dose-dependent anticonvulsant effect. | MES | Mouse | [2] |
| Gabapentin | 468 | 83.34% protection against tonic hind limb extension. | MES | Mouse | [8][9] |
Experimental Protocols
To facilitate the replication and comparison of in vivo studies, detailed methodologies for the CCI and MES models are provided below.
Chronic Constriction Injury (CCI) Model in Rats
This surgical model is used to induce neuropathic pain.
Experimental Workflow:
Detailed Methodology:
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (200-250g) are used. The animals are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital, 40-50 mg/kg, i.p.)[10].
-
Surgical Procedure: The common sciatic nerve is exposed at the level of the mid-thigh by blunt dissection through the biceps femoris muscle. Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut are tied around the nerve at approximately 1 mm intervals[11][12]. The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures[12].
-
Post-operative Care: Animals are allowed to recover from anesthesia and are monitored for any signs of distress.
-
Behavioral Assessment: Nociceptive thresholds are measured at baseline and at various time points post-surgery. Mechanical allodynia is typically assessed using von Frey filaments, and thermal hyperalgesia is measured using a radiant heat source (Hargreaves test).
Maximal Electroshock (MES) Test in Mice
This model is used to evaluate anticonvulsant activity.
Experimental Workflow:
Detailed Methodology:
-
Animal Preparation: Adult male mice (e.g., ICR, 20-25g) are used.
-
Drug Administration: The test compound or vehicle is administered via the desired route (e.g., intraperitoneally, orally) at a predetermined time before the electroshock[8][13].
-
Electroshock Induction: A maximal electroshock is delivered using an electroconvulsive shock apparatus. The stimulus is typically an alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) delivered through corneal or ear-clip electrodes[13][14]. A drop of saline or anesthetic is often applied to the electrodes to ensure good electrical contact and minimize discomfort.
-
Observation and Endpoint: Immediately following the stimulus, the mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection[14].
-
Data Analysis: The number of animals protected in the drug-treated group is compared to the vehicle-treated control group, and the effective dose 50 (ED₅₀) can be calculated.
Conclusion
This guide provides a comparative overview of this compound and gabapentin, highlighting their distinct mechanisms of action and summarizing the available in vivo data. While gabapentin's efficacy in preclinical models of neuropathic pain and epilepsy is well-documented, a significant data gap exists for this compound in the public domain. The provided experimental protocols for the CCI and MES models offer a framework for future studies that could enable a direct, quantitative comparison of these two compounds. Such studies will be crucial for elucidating the relative therapeutic potential of novel, targeted agents like this compound in relation to established standards of care such as gabapentin.
References
- 1. Discovery of this compound, a spirooxindole blocker of NaV1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Effects of chronic administration of amitriptyline, gabapentin and minocycline on spinal brain-derived neurotrophic factor expression and neuropathic pain behavior in a rat chronic constriction injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic effect of gabapentin in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 10. 2.2. Rat CCI model establishment [bio-protocol.org]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. criver.com [criver.com]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
Validating On-Target Effects of Nav1.6 Inhibitors Using Knockout Models: A Comparative Guide
In the landscape of precision medicine for neurological disorders, particularly genetic epilepsies, the voltage-gated sodium channel Nav1.6, encoded by the SCN8A gene, has emerged as a critical therapeutic target. Gain-of-function mutations in SCN8A lead to conditions like developmental and epileptic encephalopathy (DEE), making selective Nav1.6 inhibitors a promising therapeutic strategy. Validating the on-target effects of these inhibitors is paramount to ensure their efficacy and safety. This guide provides a comparative overview of methodologies for validating Nav1.6 inhibitors, with a focus on the indispensable role of knockout models.
While the compound XEN907 was initially developed as a potent Nav1.7 blocker for the treatment of pain[1][2][3], the principles of on-target validation remain broadly applicable. This guide will, therefore, focus on established and novel selective Nav1.6 inhibitors and the experimental frameworks used to confirm their mechanism of action.
The Role of Nav1.6 in Neuronal Excitability
Nav1.6 is a key driver of neuronal excitability, particularly in excitatory pyramidal neurons where it is highly expressed at the axon initial segment.[4] Its functions include contributing to persistent and resurgent sodium currents and enabling repetitive neuronal firing.[5] Gain-of-function mutations in the SCN8A gene enhance these properties, leading to neuronal hyperexcitability and seizure activity.[5][6] This understanding forms the basis for the therapeutic hypothesis that selectively inhibiting Nav1.6 can restore the balance between neuronal excitation and inhibition.
Knockout Models: The Gold Standard for On-Target Validation
Knockout models, where the target gene (SCN8A for Nav1.6) is inactivated or its expression is significantly reduced, are crucial for demonstrating that a drug's therapeutic effect is mediated through its intended target. By comparing the drug's effect in wild-type animals versus knockout animals, researchers can dissect on-target from off-target effects.
A typical workflow for validating a selective Nav1.6 inhibitor using a knockout model involves several key stages, from model generation to phenotypic rescue assessment.
Comparative Analysis of Nav1.6 Inhibitors and Validation Data
Several selective Nav1.6 inhibitors have been evaluated in preclinical knockout models. These studies provide compelling evidence of on-target activity and therapeutic potential.
| Compound | Model System | Key Validation Experiment | Quantitative Outcome | Reference |
| MV1312 | Scn1Lab knockout zebrafish | Locomotor assay and electrographic seizure monitoring | Significantly reduced spontaneous burst movements and epileptiform activity. | [7] |
| MV1369 | Scn1Lab knockout zebrafish | Locomotor assay and electrographic seizure monitoring | Significantly reduced spontaneous burst movements and seizure activity. | [7][8] |
| NBI-921352 | Scn8aN1768D/+ gain-of-function mice | Electrically induced seizure threshold test (6 Hz) | Prevented seizures in the gain-of-function mouse model. | [6][9] |
| XPC Compounds (e.g., XPC264) | Wild-type and SCN8A knockout mice | Maximal electroshock seizure (MES) assay | Effectively prevented tonic-clonic seizures; repeat dosing enhanced efficacy and reduced Nav1.6 protein levels. | [10] |
| Cannabidiol (CBD) | Striatal neurons from mice | Electrophysiology (current-clamp and voltage-clamp) | Selectively inhibited resurgent and persistent sodium currents generated by Nav1.6. | [11] |
Table 1: Comparison of Nav1.6 inhibitors validated using knockout or disease-relevant models.
The data clearly demonstrates that in models where Nav1.6 is either absent or its function is compromised, the effects of these selective inhibitors are directly tied to their interaction with the Nav1.6 channel. For instance, the ability of MV1312 and MV1369 to rescue the seizure phenotype in Scn1Lab knockout zebrafish (a model for Dravet Syndrome where Nav1.6 inhibition is hypothesized to restore neuronal balance) strongly supports their on-target effect.[7][8] Similarly, the efficacy of NBI-921352 in a mouse model carrying a specific Nav1.6 gain-of-function mutation directly links the drug's anti-seizure activity to its intended target.[6][9]
Selectivity Profile: A Critical Consideration
A key advantage of developing isoform-selective inhibitors is to minimize off-target effects. For Nav1.6 inhibitors, high selectivity against Nav1.1 (predominantly in inhibitory interneurons) and Nav1.5 (cardiac muscle) is crucial for a favorable safety profile.[6][10]
As shown in Table 2, NBI-921352 demonstrates exquisite selectivity for Nav1.6 over other key isoforms, which is a highly desirable characteristic for minimizing mechanism-based side effects.[6]
| Compound | Target Isoform | IC50 (µM) | Selectivity vs. Nav1.1 | Selectivity vs. Nav1.2 | Selectivity vs. Nav1.5 | Selectivity vs. Nav1.7 |
| NBI-921352 | Nav1.6 | 0.051 | 756x | 134x | >583x | 276x |
| Phenytoin | Nav1.6 | 13 | Modest | Modest | Modest | Modest |
| Carbamazepine | Nav1.6 | 27 | Little | Little | Little | Little |
Table 2: Quantitative selectivity of NBI-921352 compared to non-selective sodium channel blockers. Data sourced from[6][9].
Experimental Protocols
1. Zebrafish Locomotor Assay and Seizure Monitoring
-
Model: Scn1Lab knockout zebrafish larvae (5-7 days post-fertilization).
-
Procedure:
-
Individual larvae are placed in a 96-well plate with system water.
-
The Nav1.6 inhibitor (e.g., MV1312) or vehicle is added to the water.
-
Larval movement is tracked for a defined period (e.g., 30 minutes) using an automated video tracking system.
-
Spontaneous burst movements, characteristic of the seizure phenotype in this model, are quantified.
-
For electrographic seizure confirmation, a microelectrode is placed in the optic tectum of the larval brain to record local field potentials and identify epileptiform discharges.
-
-
Endpoint: A significant reduction in the number of burst movements or epileptiform discharges in the treated group compared to the vehicle group indicates efficacy.[7]
2. Mouse Maximal Electroshock Seizure (MES) Assay
-
Model: Wild-type or genetically modified (e.g., Scn8aN1768D/+) adult mice.
-
Procedure:
-
Mice are administered the test compound (e.g., NBI-921352, XPC264) or vehicle via oral gavage or intraperitoneal injection.
-
After a set pre-treatment time, a brief electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
The stimulus is sufficient to induce a tonic-clonic seizure in vehicle-treated animals.
-
Animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.
-
-
Endpoint: The percentage of animals protected from tonic hindlimb extension is calculated. The dose required to protect 50% of the animals (ED50) is often determined.[10]
3. Patch-Clamp Electrophysiology
-
Model: HEK293 cells expressing specific human Nav channel isoforms (e.g., hNav1.6, hNav1.1) or cultured primary neurons from knockout/wild-type mice.
-
Procedure:
-
The whole-cell patch-clamp technique is used to record sodium currents from individual cells.
-
A voltage protocol is applied to elicit sodium currents in their various states (e.g., resting, activated, inactivated).
-
The test compound is perfused onto the cell at increasing concentrations.
-
The concentration-dependent block of the sodium current is measured to determine the IC50 value.
-
-
Endpoint: The IC50 value quantifies the potency of the compound for a specific channel isoform, allowing for the determination of selectivity profiles.[9]
Conclusion
The validation of on-target effects for selective Nav1.6 inhibitors relies heavily on the use of genetically modified models. As demonstrated by compounds like NBI-921352 and MV1312, knockout and gain-of-function models are indispensable tools for confirming that a compound's therapeutic action is mediated through its intended molecular target. This rigorous validation, combining behavioral, in vivo seizure models, and ex vivo electrophysiological approaches, is essential for the successful development of next-generation, precision antiepileptic drugs. The data from these models not only builds confidence in the mechanism of action but also helps to predict potential safety margins by confirming selectivity over other critical sodium channel isoforms.
References
- 1. Discovery of this compound, a spirooxindole blocker of NaV1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. catalog.library.reed.edu [catalog.library.reed.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Sodium channel SCN8A (Nav1.6): properties and de novo mutations in epileptic encephalopathy and intellectual disability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 7. NaV1.1 and NaV1.6 selective compounds reduce the behavior phenotype and epileptiform activity in a novel zebrafish model for Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dravetfoundation.org [dravetfoundation.org]
- 9. researchgate.net [researchgate.net]
- 10. Repeat-Dosing-of-Novel-Selective-Inhibitors-of-NaV1-6-Enhances-Efficacy-in-the-Mouse-Maximal-Electroshock-Model [aesnet.org]
- 11. Aberrant epilepsy-associated mutant Nav1.6 sodium channel activity can be targeted with cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ion Channel Selectivity and Metabolic Safety: A Comparative Analysis of XEN907's Off-Target CYP3A4 Activity
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and selective ion channel modulators is a cornerstone of modern drug discovery, particularly in the development of new analgesics. XEN907, a potent blocker of the Nav1.7 sodium channel, has emerged as a promising candidate for the treatment of pain.[1] However, a critical aspect of preclinical drug development is the characterization of off-target activities, which can lead to unforeseen drug-drug interactions and adverse effects. This guide provides a comparative analysis of this compound's off-target activity on Cytochrome P450 3A4 (CYP3A4), a pivotal enzyme in drug metabolism, and contextualizes its implications for drug development.
Executive Summary
This compound has been identified as an inhibitor of CYP3A4 in recombinant human enzyme assays.[2] While the precise half-maximal inhibitory concentration (IC50) value for this interaction is not publicly available, the known inhibition warrants careful consideration due to the critical role of CYP3A4 in the metabolism of a vast array of therapeutic drugs. In contrast, NBI-921352 (also known as XEN901), a selective Nav1.6 inhibitor, has been shown in clinical studies to have no meaningful drug-drug interaction with phenytoin, a strong CYP3A4 inducer.[3][4] This suggests that NBI-921352 is not a significant substrate of CYP3A4 and may have a lower potential for CYP3A4-mediated drug interactions.
This guide will delve into the available data, outline the experimental protocols for assessing CYP3A4 inhibition, and provide visualizations to illustrate the potential clinical ramifications and the experimental workflow.
Comparison of Nav Channel Inhibitors and their CYP3A4 Interaction Profile
A direct quantitative comparison of the CYP3A4 inhibitory potential of this compound and other selective Nav channel inhibitors is hampered by the lack of publicly available IC50 values for this compound. However, a qualitative comparison based on available data is presented below.
| Compound | Primary Target | Off-Target CYP3A4 Activity | Implication for Drug Interactions |
| This compound | Nav1.7 | Inhibitor (IC50 not publicly available)[2] | Potential for significant drug-drug interactions with co-administered CYP3A4 substrates. |
| NBI-921352 (XEN901) | Nav1.6 | No meaningful interaction with a strong CYP3A4 inducer observed in a clinical study.[3][4] | Lower likelihood of clinically significant drug-drug interactions mediated by CYP3A4 induction or inhibition. |
| Ketoconazole | Antifungal | Strong Inhibitor | High potential for drug-drug interactions. Used as a positive control in CYP3A4 inhibition assays. |
| Phenytoin | Anticonvulsant | Strong Inducer | High potential for drug-drug interactions by increasing the metabolism of co-administered drugs.[3] |
Experimental Protocols
The assessment of a compound's potential to inhibit CYP3A4 is a standard component of preclinical drug development. A typical in vitro experimental protocol is outlined below.
In Vitro CYP3A4 Inhibition Assay Using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on CYP3A4 activity.
Materials:
-
Human Liver Microsomes (HLMs)
-
Test compound (e.g., this compound)
-
CYP3A4 substrate (e.g., midazolam or testosterone)
-
NADPH regenerating system (to initiate the metabolic reaction)
-
Positive control inhibitor (e.g., ketoconazole)
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable solvent to terminate the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive control by serial dilution in the incubation buffer.
-
Prepare a solution of the CYP3A4 substrate in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the human liver microsomes, the CYP3A4 substrate, and the test compound at various concentrations (or the positive control).
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).
-
-
Reaction Termination and Sample Processing:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the metabolite of the CYP3A4 substrate.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of CYP3A4 activity for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Visualizing the Implications and Experimental Workflow
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Potential clinical implications of this compound's CYP3A4 inhibition.
Caption: Experimental workflow for an in vitro CYP3A4 inhibition assay.
Implications for Drug Development
The off-target inhibition of CYP3A4 by a drug candidate like this compound carries significant implications that must be addressed during development:
-
Drug-Drug Interactions (DDIs): Co-administration of a CYP3A4 inhibitor with a drug that is primarily metabolized by this enzyme can lead to elevated plasma concentrations of the latter, potentially causing toxicity. Given that a large percentage of marketed drugs are CYP3A4 substrates, the risk of DDIs with this compound is a major consideration.
-
Dosing Adjustments: If a clinically significant DDI is identified, it may necessitate dose adjustments of either this compound or the co-administered drug, complicating treatment regimens.
-
Patient Population Variability: The expression and activity of CYP3A4 can vary among individuals due to genetic polymorphisms, age, and disease state. This variability can exacerbate the effects of CYP3A4 inhibition, leading to unpredictable drug responses.
-
Regulatory Scrutiny: Regulatory agencies such as the FDA place a strong emphasis on the thorough evaluation of a drug's potential for DDIs. The known CYP3A4 inhibition by this compound would require extensive in vitro and potentially in vivo studies to characterize the risk.
Conclusion
While this compound shows promise as a selective Nav1.7 inhibitor for the treatment of pain, its off-target activity on CYP3A4 presents a notable challenge in its development pathway. The lack of a publicly available IC50 value makes a precise risk assessment difficult. In contrast, the selective Nav1.6 inhibitor NBI-921352 appears to have a more favorable DDI profile with respect to CYP3A4, based on clinical study data.
For drug development professionals, these findings underscore the importance of early and comprehensive in vitro screening for off-target activities, particularly on major drug-metabolizing enzymes. A thorough understanding of a compound's metabolic profile is paramount for navigating the complexities of clinical development and ensuring patient safety. Further investigation into the quantitative aspects of this compound's interaction with CYP3A4 is crucial for its continued development and potential clinical application.
References
- 1. Discovery of this compound, a spirooxindole blocker of NaV1.7 for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Potential-Drug-Drug-Interactions-Between-NBI-921352/XEN901-(a-Novel-Nav1-6-Selective-Sodium-Channel-Blocker)-and-a-Strong-Inducer-of-CYP3A4-(Phenytoin)-in-Healthy-Volunteers [aesnet.org]
- 4. wpstorage3f9b8b58f9.blob.core.windows.net [wpstorage3f9b8b58f9.blob.core.windows.net]
XEN907: A Deep Dive into Ion Channel Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of XEN907's activity on its intended target, the voltage-gated sodium channel NaV1.7, versus its cross-reactivity with other ion channels. This analysis is supported by available experimental data and detailed methodologies to aid in the evaluation of this compound for therapeutic development.
This compound has emerged as a potent blocker of the NaV1.7 ion channel, a key target in pain signaling pathways, with a reported half-maximal inhibitory concentration (IC50) of 3 nM.[1][2] Beyond its high affinity for NaV1.7, a crucial aspect of its preclinical profile is its selectivity, or its propensity to interact with other ion channels. Off-target effects can lead to undesirable side effects, making a thorough understanding of cross-reactivity essential.
Quantitative Analysis of this compound Cross-Reactivity
For a clear comparison, the following table summarizes the known activity of this compound.
| Target | Activity (IC50) | Notes |
| NaV1.7 | 3 nM | Primary target for analgesia. |
| Panel of 63 Receptors and Transporters | No significant activity at 10 µM | Indicates high selectivity. Specific ion channels in the panel are not detailed in available literature. |
| CYP3A4 | Inhibition observed | A common off-target interaction for many small molecules, relevant for drug-drug interaction potential. |
Experimental Protocols
The determination of ion channel activity and selectivity is predominantly carried out using electrophysiological techniques, with automated patch clamping being the current industry standard for high-throughput screening.
Automated Patch Clamp Electrophysiology for Ion Channel Selectivity
This method allows for the rapid and reliable recording of ion channel currents from cells expressing a specific channel subtype.
Objective: To determine the inhibitory effect of this compound on a panel of different ion channels.
Methodology:
-
Cell Line Preparation: Stably transfected human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells expressing the specific human ion channel of interest (e.g., NaV1.1, NaV1.2, NaV1.5, NaV1.6, hERG, KCNQ subtypes, CaV subtypes) are cultured and prepared for the assay.
-
Automated Patch Clamp System: A high-throughput automated patch clamp system (e.g., SyncroPatch 768PE, QPatch) is utilized. These systems use planar patch clamp technology where cells are automatically positioned over micro-apertures and a giga-seal is formed.
-
Electrophysiological Recording:
-
Whole-cell Configuration: The cell membrane is ruptured to allow for electrical access to the intracellular environment.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the characteristic ionic current for the channel being studied. For voltage-gated sodium channels, this typically involves a depolarization step from a hyperpolarized holding potential.
-
Compound Application: A baseline recording of the ion channel current is established. Subsequently, increasing concentrations of this compound are applied to the cells.
-
-
Data Analysis: The peak current amplitude in the presence of different concentrations of this compound is measured and compared to the baseline current. The percentage of inhibition is calculated, and an IC50 value is determined by fitting the concentration-response data to a logistical equation.
Signaling Pathways and Logical Relationships
The high selectivity of this compound for NaV1.7 is critical for its therapeutic potential as an analgesic. By potently blocking NaV1.7 in peripheral sensory neurons, this compound aims to dampen the transmission of pain signals to the central nervous system without significantly affecting other physiological processes mediated by different ion channels.
References
The Untapped Synergy: A Comparative Guide to XEN907 and Opioid Analgesia
For Immediate Release
Burnaby, British Columbia – November 7, 2025 – While direct clinical evidence remains forthcoming, a compelling biological rationale suggests a powerful synergistic potential between the selective NaV1.7 inhibitor, XEN907, and traditional opioid analgesics. This guide provides a comprehensive overview of the underlying mechanisms, potential for enhanced pain relief, and the experimental frameworks used to evaluate such therapeutic combinations. This information is intended for researchers, scientists, and drug development professionals investigating novel pain management strategies.
Executive Summary
The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain, and its selective inhibition by molecules like this compound represents a promising non-opioid therapeutic avenue. Preclinical research, particularly studies involving organisms with a non-functional NaV1.7 channel, has unexpectedly revealed a profound upregulation of the endogenous opioid system. This finding strongly indicates that combining a selective NaV1.7 inhibitor like this compound with an opioid analgesic could result in a synergistic effect, potentially leading to enhanced pain relief at lower doses and a reduction in unwanted side effects. Although direct experimental data on this compound in combination with other analgesics is not yet publicly available, the foundational science warrants significant investigation into this promising therapeutic strategy.
Mechanism of Action: this compound
This compound is a potent and selective blocker of the NaV1.7 sodium channel. This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals. By inhibiting NaV1.7, this compound effectively dampens the electrical signals that communicate pain from the periphery to the central nervous system.
The NaV1.7-Opioid Connection: A Mechanistic Link
Studies on preclinical models lacking the NaV1.7 channel have demonstrated a remarkable compensatory mechanism:
-
Upregulation of Endogenous Opioids: The absence of NaV1.7 function leads to an increase in the expression of endogenous opioid peptides, specifically enkephalins, within sensory neurons.[1]
-
Potentiated Opioid Receptor Signaling: The signaling efficacy of both µ- and δ-opioid receptors is significantly enhanced in the absence of NaV1.7.[2][3] This suggests that the analgesic effect of both endogenous and exogenous opioids would be amplified.
-
Naloxone-Reversible Analgesia: The profound pain insensitivity observed in NaV1.7-deficient models can be significantly reversed by the administration of the opioid antagonist, naloxone.[1][4][5] This directly implicates the opioid system in the analgesic phenotype resulting from NaV1.7 loss-of-function.
This biological evidence provides a strong rationale for the hypothesis that co-administration of a selective NaV1.7 inhibitor like this compound with an opioid analgesic could produce a synergistic effect.
Signaling Pathways and Potential for Synergy
The interaction between NaV1.7 inhibition and opioid receptor activation occurs through distinct but complementary pathways, creating an opportunity for a multi-pronged attack on pain signaling.
Experimental Protocols for Assessing Synergy
The synergistic potential of drug combinations is typically evaluated using established preclinical models and analytical methods.
In Vivo Pain Models:
-
Hargreaves Test (Thermal Hyperalgesia): This model assesses the response latency to a thermal stimulus (e.g., radiant heat) applied to the paw.[6] An increase in latency indicates an analgesic effect.
-
Von Frey Test (Mechanical Allodynia): This test measures the withdrawal threshold to a mechanical stimulus of increasing force applied to the paw.[6] An elevated threshold signifies analgesia.
-
Formalin Test: This model induces a biphasic pain response (acute and inflammatory) and is used to assess the efficacy of analgesics against different pain modalities.[7]
Methodology for Synergy Assessment:
-
Isobolographic Analysis: This is the gold-standard method for quantifying drug interactions.[8][9] It involves constructing dose-response curves for each drug individually and then in combination at fixed ratios. The resulting isobologram visually and statistically determines whether the combination is synergistic (greater than additive), additive, or antagonistic.
Quantitative Data from Preclinical Models of NaV1.7 Inhibition and Opioid Interaction
While specific data for this compound is unavailable, the following table summarizes representative findings from preclinical studies on NaV1.7 null mice, which provide a strong proxy for the expected effects of a potent NaV1.7 inhibitor.
| Experimental Model | Animal Model | Outcome Measure | Effect of NaV1.7 Knockout | Effect of Naloxone in Knockout | Reference |
| Hargreaves Test | NaV1.7 KO Mice | Hindpaw Withdrawal Latency (s) | Significantly Increased | Dramatically Reduced | [2] |
| Randall-Selitto Test | NaV1.7 KO Mice | Paw Withdrawal Threshold (g) | Significantly Increased | Dramatically Reduced | [10] |
| Spinal Cord Electrophysiology | NaV1.7 KO Mice | Nociceptor-Evoked Firing | Greatly Reduced | Substantially Reversed | [4] |
Conclusion and Future Directions
The convergence of evidence from genetic and pharmacological studies strongly supports the hypothesis that combining a selective NaV1.7 inhibitor such as this compound with an opioid analgesic could lead to a synergistic therapeutic effect. This approach holds the promise of achieving superior pain relief while potentially mitigating the dose-limiting side effects associated with opioid monotherapy. Further preclinical studies employing isobolographic analysis are critically needed to quantify the synergistic interaction between this compound and various classes of opioid analgesics. The successful demonstration of synergy in these models would provide a robust rationale for advancing this combination therapy into clinical development, offering a potential paradigm shift in the management of moderate to severe pain.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesia linked to Nav1.7 loss of function requires µ- and δ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic regulation of serotonin and opioid signaling contribute to pain insensitivity in Nav1.7 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A central mechanism of analgesia in mice and humans lacking the sodium channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach [mdpi.com]
- 8. Preclinical assessment of drug combinations for the treatment of pain: isobolographic and dose-addition analysis of the opioidergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of XEN907: A Comprehensive Guide for Laboratory Professionals
The proper disposal of XEN907, a potent and selective NaV1.7 inhibitor used in pain research, is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the handling and disposal of this compound waste, aligning with general best practices for hazardous chemical management in a research environment.
I. Understanding the Hazards of this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related compounds and general principles of laboratory chemical safety indicate that it should be handled as a hazardous substance. Based on the SDS for similar research chemicals, this compound should be presumed to have potential health and environmental hazards.
Key Hazard Considerations:
-
Toxicity: Assume the compound is toxic and may have specific target organ effects. Handle with appropriate personal protective equipment (PPE).
-
Environmental Hazard: Similar compounds are often very toxic to aquatic life with long-lasting effects. Avoid release into the environment.
-
Reproductive Toxicity: There is a potential for compounds of this nature to impair fertility or harm an unborn child.
II. Quantitative Data Summary
No specific quantitative data for the disposal of this compound is available in the public domain. However, the following table summarizes the key hazard classifications and disposal recommendations derived from safety data for analogous compounds.
| Hazard Category | GHS Classification | Disposal Consideration |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life. Do not release to the environment. |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long lasting effects. Do not release to the environment. |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child. Handle with extreme caution. |
| Eye Irritation | Category 2A | Causes serious eye irritation. Wear eye protection. |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. Avoid skin contact. |
III. Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Identify Waste Streams: Categorize this compound waste into:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, lab coats), and contaminated consumables (weighing boats, pipette tips).
-
Liquid Waste: Solutions containing this compound, solvents used to rinse contaminated glassware, and mother liquors from synthesis or purification.
-
Sharps Waste: Contaminated needles, syringes, and scalpels.
-
-
Use Designated Waste Containers:
-
Collect solid and liquid waste in separate, clearly labeled, and chemically resistant containers.
-
Ensure liquid waste containers have secure, vapor-tight lids.
-
Place all contaminated sharps directly into a designated sharps container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.
-
Indicate all other chemical constituents in the waste container (e.g., solvents).
-
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its waste, including:
-
A properly fitted laboratory coat.
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety glasses or goggles.
-
3. Decontamination of Labware:
-
Rinsing: Triple rinse all contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: Collect the first rinse as hazardous liquid waste. Subsequent rinses may be permissible for sewer disposal depending on institutional guidelines, but it is best practice to collect all rinses as hazardous waste.[1]
-
Final Cleaning: After decontamination, labware can be washed with soap and water.
4. Storage of Hazardous Waste:
-
Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.[2]
-
Ensure containers are stored away from incompatible materials.
5. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of all this compound hazardous waste through a licensed professional waste disposal service.[3]
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations for hazardous waste management.[4][5]
IV. Experimental Protocols
Currently, there are no established and publicly available experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. Therefore, the recommended procedure is to dispose of it as hazardous waste without attempting chemical treatment.
V. Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for the proper disposal of this compound and a simplified representation of its mechanism of action.
Caption: this compound Waste Disposal Workflow.
Caption: Simplified Mechanism of Action of this compound.
References
Personal protective equipment for handling XEN907
FOR RESEARCH USE ONLY. NOT FOR USE IN HUMAN, THERAPEUTIC, OR DIAGNOSTIC APPLICATIONS.
This document provides crucial safety and logistical information for the handling and disposal of XEN907, a novel spiro oxindole NaV1.7 blocker. All personnel must review and understand this information before working with this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk. The selection of appropriate PPE should be based on a thorough hazard assessment of the specific laboratory procedures to be performed.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Nitrile Gloves | Double gloving is required. Inspect for tears or punctures before use. Change gloves immediately if contaminated and every 2-3 hours during continuous use. |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory. Provides protection from splashes and airborne particles. |
| Body Protection | Laboratory Coat | A disposable, back-closing gown resistant to chemical permeation is required. Cuffs should be tucked into the inner gloves. Do not wear outside the designated handling area. |
| Respiratory Protection | N95 Respirator (minimum) | Required when handling the solid form of this compound or when there is a potential for aerosol generation. A fit-tested respirator is essential. For higher-risk procedures, a P100 respirator or a Powered Air-Purifying Respirator (PAPR) may be necessary. |
| Face Protection | Face Shield | To be worn over safety goggles during procedures with a high risk of splashing, such as preparing solutions or cleaning spills. |
Operational Plan for Handling this compound
Adherence to this step-by-step operational plan is critical for the safe handling of this compound.
Pre-Handling Preparations
-
Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood or a containment ventilated enclosure, to minimize the risk of inhalation and contamination.
-
Gather Materials: Ensure all necessary equipment and supplies, including PPE, spill kit, and waste disposal containers, are readily accessible before beginning work.
-
Review Procedures: Familiarize yourself with the experimental protocol and this safety guide.
Handling Procedure for Solid this compound
-
Don PPE: Put on all required PPE in the correct order (gown, inner gloves, respirator, goggles, face shield, outer gloves).
-
Weighing: When weighing the solid compound, use a balance within a chemical fume hood or a ventilated balance enclosure to prevent the dispersion of powder.
-
Solution Preparation: To prepare solutions, slowly add the solid this compound to the solvent to avoid splashing. If sonication is required, ensure the container is securely capped.
Post-Handling Procedures
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate deactivating agent followed by a germicidal detergent and water.
-
Doff PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. The outer gloves should be removed first.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Container | Procedure |
| Solid this compound Waste | Labeled, sealed container | Collect all unused solid this compound and place it in a clearly labeled, sealed waste container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Yellow chemotherapy waste receptacle | Dispose of all single-use labware that has come into contact with this compound in a designated yellow rigid bucket for chemotherapy waste. |
| Contaminated PPE (e.g., gloves, gown) | Yellow chemotherapy waste bag | Place all used PPE into a yellow bag designated for chemotherapy waste. |
| Liquid Waste (e.g., solutions containing this compound) | Labeled, sealed container for hazardous liquid waste | Collect all liquid waste containing this compound in a compatible, sealed container. Do not dispose of down the drain. |
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.
Emergency Procedures
Spill Response
In the event of a spill, immediately alert others in the area and follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Secure the Area: Prevent others from entering the spill zone.
-
Don PPE: Put on appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.
-
Cleanup: Clean the spill from the outside in, using a spill kit appropriate for chemical spills.
-
Decontaminate: After the spill is cleaned, decontaminate the area with a suitable deactivating agent, followed by a germicidal detergent and water.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
First Aid Measures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
In all cases of exposure, provide the attending medical personnel with information about the compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
